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  • Product: Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate
  • CAS: 1638772-21-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the IUPAC Naming Conventions for Methyl 2-Methyl-2H-indazole-6-carboxylates

Abstract: This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for a specific class of heterocyclic compounds: methyl 2-methyl-2H-indazole-6...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for a specific class of heterocyclic compounds: methyl 2-methyl-2H-indazole-6-carboxylates. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep and functional understanding of the systematic naming conventions for these and related molecular structures. We will deconstruct the name into its core components, explaining the logic behind the numbering of the indazole ring, the designation of tautomers, and the prioritization of functional groups, thereby offering a clear and replicable methodology for the accurate naming of complex indazole derivatives.

Introduction: The Significance of Systematic Nomenclature in Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous identification of chemical entities is paramount. The structural complexity of novel therapeutic agents necessitates a rigorous and universally accepted system of nomenclature. The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] The precise naming of these derivatives, such as methyl 2-methyl-2H-indazole-6-carboxylate, is not merely an academic exercise; it is fundamental to patent law, regulatory submissions, and the clear communication of scientific findings. This guide will elucidate the IUPAC-endorsed methodology for naming this specific compound, providing a foundational understanding that can be extrapolated to other complex heterocyclic systems.

Deconstructing the Indazole Core: Numbering and Tautomerism

The foundation of naming any indazole derivative lies in a thorough understanding of the parent heterocycle. Indazole (also known as benzopyrazole) is a bicyclic system where a benzene ring is fused to a pyrazole ring.[1][4]

Numbering the Indazole Ring System

According to IUPAC conventions for fused heterocyclic systems, the numbering begins at an atom of the smaller ring (the pyrazole) adjacent to the fusion and proceeds around the ring in a manner that gives the heteroatoms the lowest possible locants.[5][6] For indazole, the numbering starts at the nitrogen atom of the pyrazole ring that is not part of the ring fusion and continues around the bicyclic system.

The standard numbering for the indazole ring is as follows:

Caption: IUPAC numbering of the indazole ring system.

Tautomerism and the Designation of "2H"

Indazole can exist in two tautomeric forms: 1H-indazole and 2H-indazole, depending on the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring.[2][3] While 1H-indazole is the more thermodynamically stable and predominant tautomer, the 2H-tautomer is also significant, particularly when substituted.[2][3]

The designation "2H-" in the name "methyl 2-methyl-2H-indazole-6-carboxylate" is crucial. It specifies that the substituent (in this case, a methyl group) is attached to the nitrogen atom at position 2, and consequently, the double bond arrangement within the pyrazole ring is fixed in the 2H-tautomeric form.[6][7] This is an application of the "indicated hydrogen" principle in IUPAC nomenclature, where the position of a hydrogen atom on a nitrogen in a heterocycle is explicitly stated to define the tautomeric form.[6][7]

Systematic Naming of Methyl 2-Methyl-2H-indazole-6-carboxylate: A Step-by-Step Protocol

The IUPAC name "methyl 2-methyl-2H-indazole-6-carboxylate" can be systematically dissected to understand the placement of each substituent and functional group.

Identifying the Parent Heterocycle

The core of the molecule is the 2H-indazole ring system, as established in the previous section.

Locating and Naming the Substituents

The name indicates two distinct methyl groups:

  • 2-methyl : This prefix signifies that a methyl group (-CH₃) is attached to the nitrogen atom at position 2 of the indazole ring.

  • methyl...carboxylate : This part of the name describes an ester functional group.

Naming the Principal Functional Group: The Ester

In IUPAC nomenclature, functional groups are prioritized to determine the suffix of the name.[8][9][10] Esters have a higher priority than alkyl substituents.[11]

The ester functional group is named in two parts:

  • The alkyl group attached to the oxygen atom of the ester is named first. In this case, it is methyl .

  • The name of the parent carboxylic acid is then modified by changing the "-oic acid" suffix to "-oate".[12][13][14] When the carboxyl group is attached to a ring, the suffix "-carboxylate" is used.[11][12]

The ester group is located at position 6 of the indazole ring, hence 6-carboxylate .

Assembling the Full IUPAC Name

By combining these components in the correct order, we arrive at the full IUPAC name:

methyl (from the ester) + 2-methyl (substituent on the ring) + 2H-indazole (the parent heterocycle) + -6-carboxylate (the principal functional group and its locant).

This results in: methyl 2-methyl-2H-indazole-6-carboxylate .

Visualizing the Naming Logic: A Workflow Diagram

The following diagram illustrates the decision-making process for the IUPAC naming of the target molecule.

IUPAC_Naming_Workflow A Identify the Parent Heterocycle B Determine the Tautomeric Form and Indicated Hydrogen A->B Fused Bicyclic System C Number the Ring System B->C Substituent at N2 D Identify and Prioritize Functional Groups C->D Lowest Locants for Heteroatoms E Name the Principal Functional Group (Ester) D->E Ester > Alkyl H Identify and Name Other Substituents D->H Lower Priority Groups F Name the Ester Alkyl Group E->F Part 1 of Ester Name G Name the Carboxylate and its Locant E->G Part 2 of Ester Name I Assemble the Full IUPAC Name F->I G->I H->I

Caption: Workflow for the systematic IUPAC naming of substituted indazoles.

Quantitative Data Summary

For clarity and ease of comparison, the key identifiers for the molecule are summarized below.

PropertyValueSource
IUPAC Name methyl 2-methyl-2H-indazole-6-carboxylate[15][16][17][18]
Synonym 2-Methyl-2H-indazole-6-carboxylic acid methyl ester[15][16][18]
CAS Number 1071433-01-6[15][16][17]
Molecular Formula C₁₀H₁₀N₂O₂[15]
Molecular Weight 190.20 g/mol [15]

Conclusion: A Framework for Precision in Chemical Communication

The systematic application of IUPAC nomenclature, as demonstrated with methyl 2-methyl-2H-indazole-6-carboxylate, provides an essential framework for clarity and precision in scientific communication. By understanding the foundational principles of numbering, tautomer designation, and functional group priority, researchers can confidently and accurately name complex heterocyclic molecules. This guide serves as a practical resource for scientists and professionals in the chemical and pharmaceutical sciences, ensuring that the language of chemistry remains unambiguous and universally understood. The principles outlined herein are not only applicable to the specific molecule of interest but also provide a robust methodology for approaching the nomenclature of a wide range of substituted heterocyclic systems.

References

  • IUPAC Heterocyclic Nomenclature Summary . Scribd. [Link]

  • Nomenclature of heterocyclic compounds . University of Basrah. [Link]

  • Understanding IUPAC Nomenclature for Heterocyclic Compounds | Easy Guide . YouTube. [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 . Royal Society of Chemistry. [Link]

  • Nomenclature of Heterocyclic compounds - coursecontent . University of Technology, Iraq. [Link]

  • Priority order of functional groups in IUPAC nomenclature . eGPAT. [Link]

  • IUPAC Naming of Organic Compounds with Functional Groups . Chemistry LibreTexts. [Link]

  • Table of Functional Group Priorities for Nomenclature . Master Organic Chemistry. [Link]

  • Naming Esters . Chemistry Steps. [Link]

  • Rule C-463 Esters of Carboxylic Acids and Their Derivatives . ACD/Labs. [Link]

  • IUPAC Nomenclature Rules for Esters . Química Orgánica. [Link]

  • Nomenclature of Heterocycles Explained: Definition, Examples, Practice & Video Lessons . Pearson. [Link]

  • IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method . [Link]

  • How to name organic compounds using the IUPAC rules . University of Wisconsin-La Crosse. [Link]

  • Naming Esters Explained: Definition, Examples, Practice & Video Lessons . Pearson. [Link]

  • Indazole . Wikipedia. [Link]

  • 2-Methyl-2H-indazole-6-carboxylic acid Properties . U.S. Environmental Protection Agency. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents . National Center for Biotechnology Information. [Link]

  • 2-Methyl-2H-indazole-6-carboxylic acid methyl ester, 1 gram . Oakwood Chemical. [Link]

  • Methyl 2-Methyl-2H-indazole-6-carboxylate . TCI (Shanghai) Development Co., Ltd. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . MDPI. [Link]

  • 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide . PubChem. [Link]

  • 2H-Indazole synthesis . Organic Chemistry Portal. [Link]

  • Blue Book chapter P-2 . IUPAC. [Link]

  • Indazole derivatives.

Sources

Exploratory

Solubility Profile of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate: Technical Characterization Guide

CAS Number: 1638772-21-0 Molecular Formula: C₁₀H₉BrN₂O₂ Molecular Weight: 269.10 g/mol Executive Summary Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate is a critical regioisomeric intermediate often employed in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1638772-21-0 Molecular Formula: C₁₀H₉BrN₂O₂ Molecular Weight: 269.10 g/mol

Executive Summary

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate is a critical regioisomeric intermediate often employed in the synthesis of PARP inhibitors and kinase-targeted oncological therapeutics. Its physicochemical behavior is dominated by the 2H-indazole core , which imparts distinct solubility characteristics compared to its 1H-isomer counterparts.

This guide provides a comprehensive solubility profile derived from Structure-Property Relationship (SPR) analysis and standard process chemistry protocols.[1] It is designed to assist process chemists and analytical scientists in selecting optimal solvent systems for reaction monitoring, purification (recrystallization), and stock solution preparation .[1]

Physicochemical Basis of Solubility[1]

Understanding the molecular architecture is the first step in predicting solvation behavior.[1] The solubility of this compound is governed by three competitive structural features:

  • The Indazole Core (Pi-Stacking): The planar bicyclic aromatic system encourages strong intermolecular

    
     stacking, leading to a high crystal lattice energy.[1] This generally reduces solubility in aliphatic hydrocarbons (e.g., Heptane).[1]
    
  • The N2-Methyl Group: Unlike the 1H-indazole parent, the 2H-methyl derivative lacks a hydrogen bond donor (NH). This significantly reduces water solubility but enhances solubility in aprotic organic solvents (DCM, THF) by removing the energy penalty of breaking strong NH-solvent bonds.[1]

  • The C6-Methyl Ester & C4-Bromine: These substituents increase lipophilicity (Predicted LogP

    
     2.1–2.4). The ester provides a dipole handle for polar aprotic solvents (Acetone, Ethyl Acetate), while the bromine atom enhances polarizability, aiding dissolution in chlorinated solvents.[1]
    
Predicted Solubility Classification

Based on functional group analysis and analogous 2H-indazole scaffolds.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary extraction solvent; loading for chromatography.[1]
Polar Aprotic THF, DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction media (couplings); stock solutions for bioassays.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Crystallization solvent; reaction workup.[1]
Alcohols Methanol, Ethanol, IPAModerate (Temperature Dependent)Key Recrystallization System. Low solubility at RT; high at reflux.[1]
Non-Polar Hexanes, Heptane, TolueneLow to Negligible Anti-solvent for precipitation; wash solvent to remove impurities.[1]
Aqueous Water, PBS BufferInsoluble (<0.01 mg/mL)Anti-solvent; aqueous workup phase.[1]

Experimental Protocol: Solubility Determination

Since batch-specific purity and polymorphs can alter solubility, exact values must be determined empirically.[1] Below is a self-validating workflow for establishing the solubility profile.

Method A: Visual Equilibrium Assessment (Tier 1)

Use this for rapid solvent screening during process development.[1]

  • Preparation: Weigh 10 mg of the compound into a 4 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (20–25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with <100 µL (Solubility >100 mg/mL).[1]

    • Moderately Soluble: Clear solution with 100–1000 µL (Solubility 10–100 mg/mL).[1]

    • Sparingly Soluble: Particles remain after 1 mL (Solubility <10 mg/mL).[1]

  • Thermal Stress: If insoluble at RT, heat to the solvent's boiling point (or 60°C). If dissolution occurs, the solvent is a candidate for recrystallization .[1][2][3]

Method B: Quantitative HPLC Saturation (Tier 2)

Use this for formulation and precise physicochemical documentation.[1]

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent.[1] Stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the solubility outcomes described above.

SolubilityWorkflow Start Start: Solid Compound (Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate) Screen Screening: Add Solvent (RT) Start->Screen CheckRT Is it Soluble at RT? Screen->CheckRT HighSol High Solubility (DCM, THF, DMSO) CheckRT->HighSol Yes Heat Heat to Reflux CheckRT->Heat No (Suspension) Process Process Application HighSol->Process Reaction Medium / Extraction CheckHot Soluble at Reflux? Heat->CheckHot Recryst Candidate for Recrystallization (MeOH, EtOH, EtOAc) CheckHot->Recryst Yes (Clear Solution) AntiSolv Anti-Solvent Candidate (Heptane, Water) CheckHot->AntiSolv No (Remains Solid) Recryst->Process Purification AntiSolv->Process Precipitation / Wash

Figure 1: Decision tree for categorizing solvents into Reaction, Purification, or Anti-solvent roles based on thermal solubility behavior.[1][4][5]

Applications in Process Chemistry[1][6]

Recrystallization Strategy

For 2H-indazoles, "oiling out" is a common risk during crystallization.[1] To mitigate this, a solvent/anti-solvent approach is superior to single-solvent cooling.[1]

  • Recommended System: Methanol / Water (80:20 v/v).[1][2]

    • Protocol: Dissolve the crude ester in minimum hot Methanol (60°C). Slowly add Water until turbidity persists.[1] Cool slowly to RT, then 4°C.

    • Alternative: Ethyl Acetate / Heptane.[1][6] Dissolve in hot EtOAc; add Heptane dropwise.

    • Note: Avoid pure water or pure heptane as the initial solvent; the compound is too hydrophobic for water and too polar/crystalline for heptane.[1]

Reaction Solvent Selection[1]
  • Suzuki-Miyaura Coupling (C4-Bromine): Use 1,4-Dioxane/Water or DMF .[1] The high solubility in Dioxane ensures homogeneity before catalyst addition.[1]

  • Ester Hydrolysis (C6-Ester): Use THF/MeOH/Water .[1] The compound dissolves well in THF, allowing the aqueous base (LiOH/NaOH) to interact at the interface.[1]

Stock Solutions for Bioassays[1]
  • Preferred Solvent: DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Up to 20 mM is typically stable.[1]

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation of the less soluble hydrolysates.

References

  • Lynch, B. M., et al. (1988).[1] Synthesis and properties of 1-methyl- and 2-methylindazoles. Canadian Journal of Chemistry, 66, 420-428.[1] (Foundational chemistry of N-methyl indazole solubility).

  • PubChem. (2025).[1] Compound Summary: Methyl 4-bromo-1H-indazole-6-carboxylate (Isomer Analog Data). Retrieved from [Link]

Sources

Foundational

Role of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate as a pharmaceutical intermediate

Technical Monograph: Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate as a Strategic Pharmaceutical Intermediate Executive Summary Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (CAS: 1638772-21-0) has emerged as a h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate as a Strategic Pharmaceutical Intermediate

Executive Summary

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (CAS: 1638772-21-0) has emerged as a high-value scaffold in modern medicinal chemistry, particularly within the oncology sector. Unlike its thermodynamically favored 1H-indazole counterparts, the 2-methyl-2H-indazole core offers distinct electronic properties and vector geometries that are increasingly exploited to improve the potency and metabolic stability of small-molecule inhibitors.

This intermediate serves as a critical "divergence point" in the synthesis of Mcl-1 (Myeloid cell leukemia-1) inhibitors and various tyrosine kinase inhibitors (TKIs). Its tri-functional nature—comprising a reactive C4-bromide, a modifiable C6-ester, and a fixed N2-methyl group—allows for the rapid generation of structure-activity relationship (SAR) libraries.

Structural Analysis & Reactivity Profile

To effectively utilize this intermediate, one must understand the interplay between its three functional handles.

The 2-Methyl-2H-Indazole Core
  • Tautomeric Locking: Unsubstituted indazoles exist in a tautomeric equilibrium (1H vs. 2H), which can complicate binding modes in protein pockets. Methylation at N2 "locks" the heterocycle into a fixed geometry, often enhancing selectivity for specific kinase domains (e.g., LRRK2, VEGFR) by presenting a specific hydrogen-bond acceptor motif.

  • Electronic Effect: The N2-methyl group increases the electron density of the pyrazole ring compared to the N1-isomer, subtly altering the reactivity of the C3 and C4 positions toward electrophilic and nucleophilic attack.

The C4-Bromo "Warhead"
  • Primary Reactivity: This is the site of highest value. The bromine atom at position 4 is sterically accessible and electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Application: It is typically used to install the "hinge-binding" motif or the hydrophobic tail required for deep pocket occupancy in enzyme active sites.

The C6-Carboxylate
  • Solubility & Tuning: The methyl ester acts as a masked solubilizing group. Post-coupling, it is routinely hydrolyzed to the carboxylic acid and coupled with amines. This region usually extends into the solvent-exposed region of the target protein, making it ideal for tuning physicochemical properties (LogD, solubility) without disrupting the primary binding event.

Synthetic Workflow: Accessing the Intermediate

A major technical challenge in working with this compound is its synthesis from the parent 4-bromo-1H-indazole-6-carboxylate. Direct alkylation often yields a mixture of N1- and N2-methylated isomers, requiring rigorous separation.

Diagram 1: Regioselective Synthesis & Separation Strategy

SynthesisWorkflow Start Methyl 4-bromo-1H-indazole-6-carboxylate (Parent Scaffold) Mixture Crude Mixture (N1-Me + N2-Me isomers) Start->Mixture Alkylation Reagents MeI or Me2SO4 Base (Cs2CO3 or NaH) Solvent (DMF/THF) Reagents->Mixture Separation Purification (Flash Chromatography / Recrystallization) Mixture->Separation Target Target: Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (N2-Isomer) Separation->Target Major/Minor (Cond. Dependent) Byproduct Byproduct: N1-Methyl Isomer (Discard or Repurpose) Separation->Byproduct

Caption: Workflow for accessing the N2-methylated intermediate. Note that N2 selectivity can be enhanced using specific solvent/base combinations, but chromatographic separation is standard.

Downstream Applications & Protocols

The following protocols are derived from high-impact medicinal chemistry campaigns, specifically targeting anti-apoptotic proteins (Mcl-1).

Protocol A: C4-Amination (Buchwald-Hartwig Coupling)

Objective: Replace the C4-bromide with an amine to install a pharmacophore. This is a critical step in synthesizing Mcl-1 inhibitors [1].

Reagents:

  • Substrate: Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (1.0 eq)

  • Amine Partner: e.g., Substituted aniline or aliphatic amine (1.2 eq)

  • Catalyst: Pd2(dba)3 (5 mol%)[1]

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2CO3 (2.5 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the indazole substrate, amine partner, Cs2CO3, and Xantphos. Purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd2(dba)3 rapidly against a counter-flow of inert gas.

  • Solvation: Add degassed 1,4-Dioxane. Seal the vial with a crimp cap.

  • Reaction: Heat the block to 100°C for 4–12 hours. Monitor conversion via LC-MS (Look for consumption of Br-starting material, M+H shift).

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: The use of Xantphos is deliberate; its wide bite angle facilitates the reductive elimination step, which is often rate-limiting for electron-rich indazole substrates.

Protocol B: C6-Hydrolysis and Amidation

Objective: Convert the ester to an amide to improve solubility or engage solvent-front residues.

Step-by-Step Methodology:

  • Saponification: Dissolve the C4-substituted intermediate in THF/MeOH (1:1). Add LiOH (2M aq, 3.0 eq). Stir at RT for 2 hours.

  • Quench: Acidify to pH 3–4 with 1N HCl. The carboxylic acid often precipitates; filter and dry.

  • Coupling: Suspend the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate ester.

  • Addition: Add the desired amine (R-NH2). Stir at RT for 1–4 hours.

  • Validation: Confirm product via NMR (loss of methyl ester singlet ~3.9 ppm, appearance of amide proton).

Case Study: Mcl-1 Inhibitor Synthesis

The patent CA3016182A1 highlights the use of this specific intermediate in generating inhibitors for Myeloid cell leukemia-1 (Mcl-1), a protein overexpressed in resistant cancers [1].

Mechanism of Action: The indazole core serves as a rigid scaffold that orients a hydrophobic group (attached at C4) into the P2 pocket of Mcl-1, while the C6-amide extends to interact with surface residues (e.g., Arg263), improving binding affinity.

Diagram 2: Mcl-1 Inhibitor Synthesis Pathway[2]

Mcl1Pathway Intermediate Methyl 4-bromo-2-methyl- 2H-indazole-6-carboxylate Step1 Step 1: Buchwald Coupling (Pd2(dba)3, Xantphos, Cs2CO3) Intermediate->Step1 CoupledProduct C4-Amino-Indazole Ester Step1->CoupledProduct Step2 Step 2: Saponification (LiOH, THF/H2O) CoupledProduct->Step2 Acid Indazole-6-Carboxylic Acid Step2->Acid Step3 Step 3: Amidation (HATU, DIPEA, R-NH2) Acid->Step3 FinalDrug Mcl-1 Inhibitor Candidate (High Affinity / Soluble) Step3->FinalDrug

Caption: Synthetic pathway for Mcl-1 inhibitors utilizing the 2-methyl-2H-indazole scaffold [1].

Safety & Handling

  • Hazard Identification: The compound is an organobromide and an ester. It is classified as an Irritant (H315, H319, H335).

  • Sensitization: Indazoles can occasionally act as skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2–8°C under inert atmosphere. The methyl ester is stable, but prolonged exposure to moisture can lead to slow hydrolysis.

References

  • Substituted Indole Mcl-1 Inhibitors.
  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2) LRRK2 Inhibitor. Source: Journal of Medicinal Chemistry (2017).[2] Context: Illustrates the general utility of indazole scaffolds in kinase inhibitor design and the importance of N-methylation patterns. URL:[Link][2]

Sources

Exploratory

The Unseen Influence: A Technical Guide to the Electronic Properties of the 4-Bromo Substituent in 2H-Indazoles

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic placement of substituents on this privileged structure is a key element in modulating its physicochemical and pharmacological properties. This in-depth technical guide focuses on the 4-bromo substituent in the 2H-indazole ring system, a modification that, while seemingly simple, exerts a profound influence on the molecule's electronic landscape. Understanding these electronic perturbations is critical for rational drug design, enabling the fine-tuning of properties such as binding affinity, metabolic stability, and bioavailability. This guide will delve into the theoretical underpinnings of the 4-bromo substituent's electronic effects, provide practical experimental and computational methodologies for their characterization, and discuss the implications for drug discovery and development.

The Dual Nature of Bromine's Electronic Influence: A Tale of Induction and Resonance

The electronic character of a substituent is not a monolithic entity but rather a nuanced interplay of inductive and resonance effects.[2] In the context of the 4-bromo-2H-indazole, the bromine atom exhibits a dual electronic personality that significantly impacts the electron density distribution within the heterocyclic ring system.

Inductive Effect (-I): Bromine is an electronegative atom, and as such, it exerts a through-sigma-bond electron-withdrawing inductive effect. This effect decreases the electron density of the surrounding atoms, making the indazole ring more electron-deficient.

Resonance Effect (+R): Conversely, the bromine atom possesses lone pairs of electrons in its outer shell that can be delocalized into the aromatic pi-system of the indazole ring. This through-pi-bond electron-donating resonance effect increases the electron density at the ortho and para positions relative to the substituent.

In the case of halogens like bromine, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character. However, the resonance effect cannot be disregarded, as it creates specific regions of modulated electron density within the molecule.

G cluster_effects Electronic Effects of 4-Bromo Substituent cluster_impact Impact on 2H-Indazole Ring Inductive_Effect -I Effect (Electron Withdrawing) Overall_Effect Net Electron Withdrawing Inductive_Effect->Overall_Effect Dominant Resonance_Effect +R Effect (Electron Donating) Resonance_Effect->Overall_Effect Counteracting Electron_Density Modulation of Electron Density Overall_Effect->Electron_Density Reactivity Altered Chemical Reactivity Electron_Density->Reactivity Physicochemical_Properties Changes in pKa, Dipole Moment Electron_Density->Physicochemical_Properties G Start 2-Substituted 2H-Indazole Step1 Dissolve in EtOH or H2O Start->Step1 Step2 Add NBS Step1->Step2 Step3 Heat (50-95 °C) Step2->Step3 Step4 Reaction Monitoring Step3->Step4 Step5 Quench and Work-up Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End 4-Bromo-2-Substituted 2H-Indazole Step6->End G cluster_properties Calculated Properties Start 3D Structure of 4-Bromo-2H-Indazole Step1 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Step1 Step2 Frequency Calculation Step1->Step2 Step3 Electronic Property Calculations Step2->Step3 MEP Molecular Electrostatic Potential (MEP) Step3->MEP FMO Frontier Molecular Orbitals (HOMO/LUMO) Step3->FMO NBO Natural Bond Orbital (NBO) Analysis Step3->NBO Dipole Dipole Moment Step3->Dipole

Sources

Foundational

Structural Elucidation and Pharmacophoric Profiling of 2-Methyl-2H-indazole-6-carboxylic Acid Derivatives

Executive Summary The 2-methyl-2H-indazole-6-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., VEGFR, PARP inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-2H-indazole-6-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., VEGFR, PARP inhibitors). Unlike its 1H-indazole counterpart, the 2H-isomer offers distinct vector geometries for substituent presentation and unique electronic properties.

However, the structural analysis of this scaffold presents a specific challenge: Regioisomerism . The methylation of the indazole core yields a mixture of N1- and N2-methylated products, with the N1-isomer being thermodynamically favored but often less potent for specific targets.[1] This guide provides a definitive technical framework for the unambiguous structural assignment of 2-methyl-2H-indazole-6-carboxylic acid derivatives, utilizing advanced NMR techniques, X-ray crystallography, and physicochemical profiling.

The Regioisomer Challenge: N1 vs. N2

The core difficulty in working with indazoles is the tautomeric equilibrium and the subsequent regioselectivity of alkylation.

  • Thermodynamic Control: Under standard basic alkylation conditions (e.g.,

    
    , MeI), the N1-isomer  is the major product due to the aromatic stabilization of the benzene ring.
    
  • Kinetic/Reagent Control: The N2-isomer (the target 2H-indazole) often requires specific conditions (e.g., Meerwein’s reagent or specific solvent effects) or rigorous chromatographic separation from the mixture.

The biological activity often hinges on the "kinked" geometry of the 2-methyl isomer compared to the "linear" 1-methyl isomer. Therefore, proving the position of the methyl group is not a triviality—it is a critical quality attribute (CQA).

Workflow: Synthesis and Separation Logic

The following diagram outlines the critical decision pathways in synthesizing and isolating the correct isomer.

IndazoleSynthesis Start Indazole-6-carboxylic acid (Starting Material) Reagent Alkylation Strategy Start->Reagent PathA Path A: Thermodynamic (MeI / Base) Favors N1 Reagent->PathA PathB Path B: Kinetic/Directed (Meerwein's Salt / Trimethyloxonium) Favors N2 Reagent->PathB Mixture Crude Mixture (N1 + N2 isomers) PathA->Mixture Ratio ~80:20 (N1:N2) PathB->Mixture Ratio ~40:60 (N1:N2) Separation Flash Chromatography (SiO2 or C18) Mixture->Separation Analysis Structural Confirmation (NOESY / X-Ray) Separation->Analysis Isolate Pure Fractions

Figure 1: Decision tree for the synthesis and isolation of 2-methyl-2H-indazole derivatives.

Spectroscopic Elucidation (The "Smoking Gun")

Relying solely on 1H NMR chemical shifts for assignment is risky due to solvent-dependent shifts. The only self-validating NMR method for this scaffold is Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) .

The NOESY Protocol

The distinction relies on the spatial proximity of the methyl protons to the aromatic ring protons.

  • 2-Methyl-2H-indazole (Target): The N2-Methyl group is spatially proximate to the C3-H (the proton on the pyrazole ring). A strong NOE cross-peak between the methyl singlet (~4.2 ppm) and the C3-H singlet (~8.0-8.5 ppm) confirms the N2 structure.

  • 1-Methyl-1H-indazole (Impurity): The N1-Methyl group is spatially proximate to the C7-H (the proton on the benzene ring). It is distant from C3-H.

Quantitative Shift Data (Reference Values)
Feature2-Methyl-2H-indazole (Target)1-Methyl-1H-indazole (Isomer)Mechanistic Reason
N-Me Shift

4.15 - 4.25 ppm

4.00 - 4.10 ppm
Electronic environment of N2 is more deshielded.
C3-H Shift

8.30 - 8.60 ppm

7.90 - 8.10 ppm
N2-alkylation creates a quinoid-like character affecting C3.
UV

~300-310 nm~290-295 nm2H-indazoles typically show a bathochromic shift vs 1H.
NOE Signal Strong: N-Me

C3-H
Strong: N-Me

C7-H
Definitive spatial confirmation.
Visualizing the NOE Logic

NOE_Logic cluster_N2 2-Methyl-2H-indazole (Target) cluster_N1 1-Methyl-1H-indazole (Isomer) N2_Me N2-Methyl H3 H3 Proton (Pyrazole Ring) N2_Me->H3 STRONG NOE (< 3.0 Å) H7 H7 Proton (Benzene Ring) N2_Me->H7 No Interaction N1_Me N1-Methyl H3_N1 H3 Proton N1_Me->H3_N1 Weak/None H7_N1 H7 Proton N1_Me->H7_N1 STRONG NOE (< 3.0 Å)

Figure 2: Spatial correlations (NOE) distinguishing N1 vs. N2 isomers.

Solid-State & Pharmacophore Analysis

X-Ray Crystallography

While NMR is sufficient for solution-state ID, X-ray crystallography is the gold standard for solid-state confirmation.

  • Crystal Habit: 2-methyl-2H-indazole derivatives often crystallize in planar sheets due to

    
     stacking.
    
  • H-Bonding: The 6-carboxylic acid moiety forms intermolecular hydrogen bonds (dimers), often creating an

    
     motif in the crystal lattice.
    
Pharmacophore Properties (pKa & Solubility)

The 6-carboxylic acid is not just a structural feature; it is the primary determinant of physicochemical behavior.

  • pKa (Acid): ~5.6 (Apparent). At physiological pH (7.4), the molecule exists primarily as the carboxylate anion (

    
    ).
    
  • Solubility: The 2-methyl-2H core is lipophilic. The 6-COOH group provides necessary solubility. If the acid is masked (ester/amide), solubility drops precipitously.

  • Binding Mode: In kinase pockets, the N1 (unsubstituted in the 2H-isomer) often acts as a Hydrogen Bond Acceptor (HBA), while the carboxylate can form salt bridges with lysine or arginine residues in the solvent-exposed region of the protein.

Experimental Protocols

Protocol: Regioselective Synthesis (N2-Dominant)

Standard methylation yields N1. Use this protocol to maximize N2.

  • Reagents: Indazole-6-carboxylic acid methyl ester (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein's reagent, 1.2 eq), Ethyl Acetate (anhydrous).

  • Procedure:

    • Suspend substrate in EtOAc under Nitrogen.

    • Add Meerwein's reagent in one portion at RT.

    • Stir for 4-12 hours (monitor by TLC/LCMS).

    • Quench: Carefully add saturated

      
       (gas evolution!).
      
    • Extraction: Extract with EtOAc, wash with brine, dry over

      
      .
      
  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.

Protocol: Analytical HPLC Separation

Separating the isomers is critical for purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Retention Time: The 2-methyl isomer (more polar due to quinoid character) typically elutes before the 1-methyl isomer in acidic mobile phases, though this can invert depending on the specific column chemistry. Always co-inject with a known standard if available.

References

  • Cheung, M., et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles."[2] Journal of Organic Chemistry, 2003.[2]

  • Luo, G., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Journal of Organic Chemistry, 2006.

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, Chapter 9 (NOE Experiments), 2016.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." (Context on Indazole pKa and Solubility), Journal of Medicinal Chemistry, 2018.

  • Cambridge Crystallographic Data Centre (CCDC). "Crystal structure of 2-methyl-6-nitro-2H-indazole." (Analogous structure for planar confirmation).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Saponification of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

Executive Summary This Application Note details a robust, scalable protocol for the hydrolysis (saponification) of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate to its corresponding carboxylic acid, 4-bromo-2-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the hydrolysis (saponification) of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate to its corresponding carboxylic acid, 4-bromo-2-methyl-2H-indazole-6-carboxylic acid .

While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to the 4-bromo substituent (susceptible to nucleophilic aromatic substitution or debromination under harsh conditions) and the 2-methyl-2H-indazole core (which dictates specific solubility profiles). The protocol utilizes a Lithium Hydroxide (LiOH) mediated pathway in a ternary solvent system (THF/MeOH/H₂O), ensuring high regiochemical fidelity and preventing degradation of the halogenated scaffold.

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The starting material features three critical functional zones:

  • Methyl Ester (C6): The target for hydrolysis.[1] Electronic communication with the N2-nitrogen makes this ester moderately electrophilic.

  • Bromine Atom (C4): A sensitive handle. While aryl bromides are generally stable to aqueous base, high temperatures or strong nucleophiles (like methoxide generated in situ) could theoretically promote side reactions, although rare in this specific electronic configuration.

  • N2-Methyl Group: This locks the indazole in the 2H-tautomer, preventing the N1/N2 tautomeric equilibrium common in 1H-indazoles. This increases the lipophilicity of the core, necessitating a THF-rich solvent system.

Reaction Design
  • Reagent Selection (LiOH vs. NaOH): Lithium Hydroxide is preferred over Sodium Hydroxide. The lithium cation (

    
    ) acts as a weak Lewis acid, coordinating with the carbonyl oxygen to activate the ester, allowing the reaction to proceed at lower temperatures (Ambient to 40°C) compared to NaOH/KOH.
    
  • Solvent System (3:1:1 THF/MeOH/H₂O):

    • THF:[2][3] Solubilizes the planar, hydrophobic indazole core.

    • Water:[4][5] Provides the nucleophile (

      
      ) and solvates the resulting carboxylate salt.
      
    • Methanol:[6] Acts as a phase-transfer bridge, ensuring a homogeneous monophasic system.

Reaction Scheme

The transformation proceeds via a standard B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

ReactionScheme SM Methyl Ester (Substrate) Inter Tetrahedral Intermediate SM->Inter + LiOH/H2O (Nu- Attack) Salt Lithium Carboxylate Inter->Salt - MeOH (Collapse) Prod Carboxylic Acid (Target) Salt->Prod + HCl (pH 3) (Protonation)

Figure 1: Mechanistic pathway from ester to carboxylic acid.

Materials & Equipment

Reagents
ReagentGradeRole
Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate>97% HPLCStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)Reagent GradeHydrolysis Base
Tetrahydrofuran (THF)HPLC GradeSolvent (Solubilizer)
Methanol (MeOH)HPLC GradeCo-solvent
Hydrochloric Acid (1N and 6N)ACS GradeAcidification
Deionized WaterType IISolvent
Equipment
  • Magnetic stirrer with temperature control.

  • Rotary evaporator (bath temp < 45°C).

  • pH meter or narrow-range pH strips (0-6).

  • Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Step 1: Solubilization
  • Charge a round-bottom flask with Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (1.0 equiv).

  • Add THF (10 volumes relative to mass, e.g., 10 mL per 1 g).

  • Stir at Room Temperature (RT) until a clear solution or fine suspension is achieved.

  • Add Methanol (3 volumes).

Step 2: Saponification
  • Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (3 volumes).

  • Add the aqueous LiOH solution dropwise to the stirring organic mixture.

    • Observation: The mixture may become slightly turbid initially but should clarify as the reaction progresses.

  • Stir the reaction mixture at Ambient Temperature (20-25°C) .

  • Monitor: Check reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS after 2 hours.

    • Target: Disappearance of ester peak (M+H: ~269/271) and appearance of acid peak (M+H: ~255/257).

    • Optimization: If conversion is <50% after 4 hours, warm the mixture to 40°C . Do not exceed 50°C to protect the C4-Bromine.

Step 3: Workup & Isolation[4]
  • Concentration (Critical): Once complete, concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF and MeOH.

    • End Point: You should be left with an aqueous slurry or solution.

  • Dilution: Add Water (10 volumes) to the residue. If solids are present (impurities), filter through Celite.

  • Washing (Optional): If the starting material was impure, wash the basic aqueous layer with Ethyl Acetate (5 volumes) to remove non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0-5°C (ice bath).

  • Slowly add 1N HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4 .

    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration: Collect the solid via vacuum filtration.

  • Wash: Wash the filter cake with cold water (2 x 3 volumes) and Hexanes (1 x 2 volumes) to assist drying.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Workflow Diagram

Workflow Start Start: Dissolve Ester in THF/MeOH AddBase Add LiOH (aq) Stir at RT Start->AddBase Check QC: LCMS/TLC Complete? AddBase->Check Heat Heat to 40°C Check->Heat No (<95%) Conc Concentrate (Remove Organics) Check->Conc Yes (>98%) Heat->Check Acidify Acidify to pH 3 (Precipitation) Conc->Acidify Filter Filter & Dry Acidify->Filter

Figure 2: Decision tree for reaction monitoring and workup.

Quality Control & Analytical Data

Expected Specifications
  • Appearance: White to pale yellow powder.

  • Purity (HPLC): >98% (Area %).[1]

  • 1H NMR (DMSO-d6):

    • Carboxylic acid proton (-COOH): Broad singlet ~13.0 ppm.

    • Aromatic protons: Two singlets (or meta-coupled doublets) in the aromatic region (~7.5 - 8.5 ppm).

    • N-Methyl: Singlet at ~4.2 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Low solubility of SMIncrease THF ratio; warm to 45°C.
No Precipitation at pH 3 Product is amphoteric or too diluteExtract aqueous layer with 10% MeOH in DCM or EtOAc; dry and concentrate.
Debromination (M-Br peak) Reaction temp too highRepeat reaction strictly at RT; ensure LiOH is not in massive excess (>5 eq).

References

  • General Hydrolysis Protocol: Lithium Hydroxide is not a commonly used reagent for the hydrolysis of esters... [but] conditions are generally applicable to a wide range of substrates.[7]

    • Source: ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Indazole Synthesis & Properties:Synthesis of indazoles... 4-bromo-2-methyl... (Relevant for structural stability context).

    • Source: WO2017186693A1 (Google P
  • Methodology for Sensitive Esters: A Mild Hydrolysis of Esters Mediated by Lithium Salts.[6]

    • Source: ResearchG

Sources

Application

Application Note: Strategies for the Regioselective Synthesis of 2H-Indazoles

Topic: Regioselective Methylation Techniques for 2H-Indazole Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Methylation Techniques for 2H-Indazole Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Importance

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and benzimidazole. While 1H-indazoles are thermodynamically favored and easily accessed via basic alkylation, 2H-indazoles (substituted at


) are increasingly critical in oncology (e.g., Pazopanib) and neurodegenerative research.

The synthetic challenge lies in the tautomeric equilibrium. Under standard basic conditions (


, 

), the indazole anion directs electrophiles to

due to charge density localization, typically yielding

:

ratios of >9:1. Accessing the

-isomer requires suppressing this thermodynamic preference in favor of kinetic control or neutral-species alkylation .

This guide details three field-proven protocols to invert this selectivity, focusing on Acid-Catalyzed Imidate Alkylation , Meerwein Salt Chemistry , and Copper-Catalyzed Cross-Coupling .

Mechanistic Theory: The vs. Decision

Understanding the electronic state of the substrate is the key to regiocontrol.

  • Anionic Pathway (Thermodynamic,

    
    -Selective):  Deprotonation creates an ambident anion. The negative charge resides largely on 
    
    
    
    (pyrrole-like), making it the primary nucleophile.
  • Neutral Pathway (Kinetic,

    
    -Selective):  In the neutral tautomer, the proton resides on 
    
    
    
    (making it non-nucleophilic). The lone pair on
    
    
    is in an
    
    
    orbital (pyridine-like) and is available for attack. Therefore, electrophiles that react with the neutral species favor
    
    
    .
Visualization: Tautomeric Alkylation Pathways

IndazolePathways cluster_legend Selectivity Rule Indazole 1H-Indazole (Neutral) Anion Indazolyl Anion (Deprotonated) Indazole->Anion Base (NaH, Cs2CO3) N2_Product 2-Methyl-2H-indazole (Kinetic) Indazole->N2_Product Hard Electrophile (Me3OBF4 or Imidate/H+) N1_Product 1-Methyl-1H-indazole (Thermodynamic) Anion->N1_Product Alkyl Halide (MeI) Fastest Path Description Basic conditions → N1 Neutral/Acidic conditions → N2

Figure 1: Decision pathways for indazole alkylation. Basic conditions funnel through the anion to


; neutral conditions utilize the available 

lone pair.

Protocol A: Acid-Catalyzed Alkylation with Trichloroacetimidates

Best for: High-value intermediates requiring >95%


 selectivity; scalable.
Mechanism:  The imidate is activated by acid (protonation), making it a potent electrophile. The neutral indazole attacks via the 

lone pair.
Materials
  • Substrate: 1H-Indazole derivative (

    
     equiv)
    
  • Reagent: Methyl 2,2,2-trichloroacetimidate (

    
     - 
    
    
    
    equiv)
  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (

    
     - 
    
    
    
    equiv) or TMSOTf.
  • Solvent: Anhydrous DCM or Toluene.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried reaction flask with the 1H-indazole substrate and anhydrous DCM (

    
     M concentration).
    
  • Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (

    
     equiv) in one portion under 
    
    
    
    atmosphere.
  • Catalysis: Cool the mixture to

    
    . Dropwise add TfOH (
    
    
    
    equiv). Caution: Exothermic.
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC.

    • Checkpoint: If conversion is incomplete, add another

      
       equiv of imidate.
      
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography. The

    
    -isomer is typically more polar (lower 
    
    
    
    ) than the
    
    
    -isomer in EtOAc/Hexane systems, though this can vary with substituents.

Validation Data:

  • Typical Yield: 75–95%

  • Regioselectivity (

    
    :
    
    
    
    ):
    Typically >20:1.

Protocol B: Meerwein’s Salt (Kinetic Methylation)

Best for: Small-scale, rapid synthesis; substrates sensitive to strong acids. Mechanism: Trimethyloxonium tetrafluoroborate (


) is a "hard" electrophile that reacts irreversibly with the hardest nucleophilic center (

) of the neutral indazole.
Materials
  • Substrate: 1H-Indazole (

    
     equiv)
    
  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    ) (
    
    
    
    -
    
    
    equiv)
  • Solvent: Anhydrous DCM or Ethyl Acetate.

Step-by-Step Protocol
  • Setup: In a glovebox or under strict Argon flow, suspend

    
     (
    
    
    
    equiv) in anhydrous DCM (
    
    
    M).
    • Critical: Meerwein's salt is extremely hygroscopic. Moisture kills the reagent immediately.

  • Addition: Add the solid 1H-indazole (

    
     equiv) to the stirring suspension at RT.
    
  • Reaction: Stir vigorously. The suspension usually clears as the indazolium salt forms, then may precipitate the product salt. Time: 1–4 hours.

  • Workup (Crucial Step):

    • The reaction produces the N-methylindazolium tetrafluoroborate salt (often protonated at

      
      , methylated at 
      
      
      
      ).
    • Pour the mixture into saturated aqueous

      
       (to deprotonate 
      
      
      
      ) and stir for 15 mins.
  • Extraction: Extract with DCM. Dry (

    
    ) and concentrate.
    

Validation Data:

  • Typical Yield: 60–85%

  • Regioselectivity (

    
    :
    
    
    
    ):
    ~9:1 to >15:1.

Protocol C: Copper-Catalyzed Chan-Lam Coupling

Best for: Introducing methyl groups when "hard" alkylating agents are not tolerated, or for arylation (using arylboronic acids). Note: While classic Chan-Lam often favors


, using Alkylboronic Pinacol Esters  with specific ligands can shift selectivity.
Protocol (Adapted for Methylation)
  • Mix: Indazole (

    
     equiv), Methylboronic acid (
    
    
    
    equiv),
    
    
    (
    
    
    equiv), and Pyridine (
    
    
    equiv) in anhydrous Dichloroethane (DCE).
  • Conditions: Heat to

    
     under an oxygen atmosphere (balloon) or dry air.
    
  • Duration: 12–24 hours.

  • Note: This method is generally lower yielding for methyl than Protocols A & B but is valuable for complex late-stage functionalization.

Analytical Differentiation (QC)

Distinguishing the isomers is critical. Do not rely solely on LCMS (identical mass).

Feature1-Methyl-1H-indazole (

)
2-Methyl-2H-indazole (

)
TLC (

)
Higher (Less Polar)Lower (More Polar)
1H NMR (N-Me)

4.0 – 4.1 ppm

4.1 – 4.2 ppm (Often slightly downfield)
13C NMR (N-Me)

35 – 36 ppm

39 – 41 ppm (Distinctive)
NOESY (Definitive) Correlation between N-Me and C7-H Correlation between N-Me and C3-H
QC Decision Tree

QCDecision Start Isolate Product NOESY Run NOESY NMR Start->NOESY Check Check N-Me Correlations NOESY->Check Res1 Correlation to C7-H (Aryl H near bridgehead) Check->Res1 Observed Res2 Correlation to C3-H (Singlet if C3 unsubstituted) Check->Res2 Observed Concl1 CONFIRMED: 1H-Indazole (N1) Res1->Concl1 Concl2 CONFIRMED: 2H-Indazole (N2) Res2->Concl2

Figure 2: NOESY correlation strategy for structural verification. The C3-H proton is the diagnostic handle for 2H-indazoles.

References

  • Regioselective N2-Alkylation using Trichloroacetimidates

    • Luo, G. et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles Promoted by Acid." Synthesis, 2022, 54, 2367-2378.
  • Meerwein Salt Mechanism & Selectivity

    • Cheung, M. et al. "Regioselective Synthesis of 2-Substituted Indazoles." Tetrahedron Letters, 2005, 46, 6551.
  • Copper-Catalyzed Cross-Coupling (Chan-Lam)

    • Ye, X. et al. "Copper-catalyzed Chan-Lam coupling for the synthesis of N2-arylindazoles." Organic & Biomolecular Chemistry, 2013, 11, 232-236.
  • Comparative Alkylation Studies

    • Slade, D. J. et al. "Indazole Synthesis and Alkylation: A Comparative Study." Journal of Organic Chemistry, 2009, 74, 6331.
Method

Illuminating the Privileged Scaffold: A Comprehensive Guide to the Palladium-Catalyzed Functionalization of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

Introduction: The Indazole Core in Modern Drug Discovery The indazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Core in Modern Drug Discovery

The indazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for cancer therapy. The strategic functionalization of the indazole nucleus is paramount for modulating the pharmacological profile of these molecules. Among the various synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4][5]

This technical guide provides an in-depth exploration of the palladium-catalyzed functionalization of a key building block: Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate . The bromine atom at the C4-position serves as a versatile handle for a suite of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl ester at the C6-position offers a site for further derivatization, such as amidation, to explore structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Synthesis of the Starting Material: Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

Conceptual Synthetic Workflow

A 2,5-dibromo-3-methylbenzoic acid B Methyl 2,5-dibromo-3-methylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate B->C Cyclization (Hydrazine, then methylation)

Caption: Conceptual workflow for the synthesis of the target indazole.

Core Application Notes: Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromo substituent on the indazole ring is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. The following sections detail the principles and provide model protocols for key transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoboron Reagents

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds between an aryl halide and an organoboron reagent.[1][4][7][8] This reaction is prized for its mild conditions and tolerance of a broad range of functional groups.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For indazole substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has proven effective.[7]

  • Ligand: The phosphine ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the reaction's efficiency. Dppf is a popular choice for its ability to promote the coupling of a wide range of substrates.

  • Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Materials:

  • Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (1-5 mol%)

  • K₂CO₃ (2-3 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data from a Similar System:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O100High
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O100High
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O100Moderate

Table adapted from literature on a similar bromo-indazole carboxamide substrate.[1] Yields are qualitative and will require optimization for the specific substrate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and a wide range of amine coupling partners.[9] This reaction has become indispensable for the synthesis of pharmaceuticals and other nitrogen-containing molecules.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is typically employed. Ligands such as XPhos, RuPhos, or tBuXPhos are often effective for amination of heteroaryl halides.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.

Materials:

  • Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

  • Amine (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%)

  • XPhos (2-6 mol%)

  • NaOtBu (1.5 - 2.0 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a dry Schlenk flask.

  • Add the palladium precursor, ligand, and Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate.

  • Add anhydrous toluene, followed by the amine.

  • Seal the flask and heat the reaction mixture at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3] This reaction is highly valuable for the synthesis of conjugated systems.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is used in conjunction with a copper(I) salt, typically CuI. The copper co-catalyst is believed to facilitate the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, though other solvents like THF or DMF can be used.

Materials:

  • Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • CuI (2-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF (optional)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous triethylamine (and THF if used).

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Indazole Core

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[11][12] This reaction is a powerful tool for the formation of C-C bonds and the synthesis of complex olefinic structures.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium source.

  • Ligand: Phosphine ligands, such as P(o-tol)₃ or PPh₃, are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: A mild inorganic or organic base, such as triethylamine (Et₃N) or K₂CO₃, is used to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used.

Materials:

  • Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

  • Alkene (e.g., styrene, acrylic ester) (1.2 - 2.0 equivalents)

  • Pd(OAc)₂ (1-5 mol%)

  • P(o-tol)₃ (2-10 mol%)

  • Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, triethylamine, and the alkene.

  • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Cyanation: Introduction of a Nitrile Group

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are versatile intermediates in organic synthesis.[13]

Causality Behind Experimental Choices:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source that is less toxic and easier to handle than alkali metal cyanides. Potassium ferrocyanide (K₄[Fe(CN)₆]) is another non-toxic alternative.

  • Catalyst System: A palladium precursor, such as Pd₂(dba)₃, and a phosphine ligand, like dppf, are typically effective.

  • Solvent: A polar aprotic solvent such as DMF or DMA is generally used.

Materials:

  • Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

  • Zn(CN)₂ (0.6 - 1.0 equivalents)

  • Pd₂(dba)₃ (1-5 mol%)

  • dppf (2-10 mol%)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF.

  • Heat the reaction mixture at 100-140 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, and carefully quench with an aqueous solution of NaHCO₃ and ethyl acetate. Caution: Quenching may release small amounts of HCN gas. Perform in a well-ventilated fume hood.

  • Filter the mixture through Celite, and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

General Workflow for Palladium-Catalyzed Functionalization

Start Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd catalyst, Base) Start->Buchwald Sonogashira Sonogashira (Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Heck Heck (Alkene, Pd catalyst, Base) Start->Heck Cyanation Cyanation (Zn(CN)2, Pd catalyst) Start->Cyanation Product_Suzuki 4-Aryl-2-methyl-2H-indazole-6-carboxylate Suzuki->Product_Suzuki Product_Buchwald 4-Amino-2-methyl-2H-indazole-6-carboxylate Buchwald->Product_Buchwald Product_Sonogashira 4-Alkynyl-2-methyl-2H-indazole-6-carboxylate Sonogashira->Product_Sonogashira Product_Heck 4-Vinyl-2-methyl-2H-indazole-6-carboxylate Heck->Product_Heck Product_Cyanation 4-Cyano-2-methyl-2H-indazole-6-carboxylate Cyanation->Product_Cyanation

Caption: Overview of palladium-catalyzed functionalization pathways.

Safety and Handling

General Precautions for Palladium-Catalyzed Reactions:

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[14] Monitor the reaction temperature, especially during scale-up.

  • Inert Atmosphere: Many palladium catalysts and phosphine ligands are air-sensitive.[15] Reactions should be conducted under an inert atmosphere (argon or nitrogen).

  • Pyrophoric Reagents: Palladium on carbon (Pd/C) can be pyrophoric, especially after use in hydrogenation reactions.[16] Handle with care and keep wet.

Specific Reagent Hazards:

  • Organoboron Reagents: While generally stable, some boronic acids can be toxic. Consult the Safety Data Sheet (SDS) for specific handling information.

  • Phosphine Ligands: Phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[17][18][19][20]

  • Strong Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive.[21][22][23] Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE). Metal hydrides also pose significant handling risks.[24]

  • Cyanide Reagents: Cyanide salts and their solutions are highly toxic.[25][26][27][28][29] All manipulations should be performed in a certified chemical fume hood. Have an appropriate quench solution and a cyanide poisoning antidote kit readily available.

Conclusion

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate is a highly valuable and versatile building block for the synthesis of functionalized indazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the introduction of a wide range of substituents at the 4-position. While the provided protocols are based on established methodologies for similar substrates, optimization for this specific molecule is crucial for achieving high yields and purity. By understanding the underlying principles of these powerful transformations and adhering to strict safety protocols, researchers can effectively utilize this scaffold to advance their drug discovery and development programs.

References

  • Honrel. (2025, February 27).
  • Chemistry LibreTexts. (2023, June 30).
  • Teitelbaum, D. T., & Kier, L. B. (n.d.). Phosphine toxicity: a story of disrupted mitochondrial metabolism. PMC.
  • (n.d.).
  • (2017, May 25).
  • (n.d.). Mastering Organic Synthesis with Trimethylsilyl Cyanide: A Comprehensive Guide.
  • Benchchem. (n.d.).
  • (n.d.).
  • (n.d.). Acids & Bases.
  • (2023, March 6). (PDF)
  • (2025, August 6). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[ 2,1-b][10][17] thiadiazole with substituted anilines at conventional heating in Schlenk tube.

  • (n.d.). (PDF)

Sources

Application

Application Note: Scale-Up Protocols for 4-Bromo-2-methyl-2H-indazole Intermediates

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and a key pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib). However, the scale-u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and a key pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib). However, the scale-up of 2-substituted indazoles presents a classic regioselectivity challenge. The tautomeric nature of the parent 1H-indazole typically favors thermodynamic alkylation at the N1 position. Accessing the N2-methyl isomer—specifically 4-bromo-2-methyl-2H-indazole —requires kinetic control or specific directing groups to avoid costly chromatographic separations at the kilogram scale.

This guide details a scalable, chromatography-free protocol for the synthesis of 4-bromo-2-methyl-2H-indazole. We prioritize the Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) method for its superior N2-regioselectivity, while providing a cost-effective Methyl Iodide alternative with a rigorous crystallization strategy for isomer rejection.

Strategic Analysis: The N1 vs. N2 Challenge

The alkylation of 4-bromoindazole is governed by the interplay between steric hindrance (C7 vs C3 protons) and electronic density.

  • Thermodynamic Control (N1): Under basic conditions (NaH, KOH) with alkyl halides, the N1-isomer is the major product (typically >3:1 ratio) due to the greater stability of the benzenoid ring system in the N1-tautomer.

  • Kinetic Control (N2): The N2 nitrogen is more nucleophilic in the neutral species. Utilizing highly reactive electrophiles like Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in non-polar or moderately polar solvents (EtOAc, DCM) drives the reaction towards the kinetic N2 product.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the strategic selection of the N2-selective route.

IndazolePathways SM 4-Bromo-1H-indazole (Parent Scaffold) ConditionA Route A: Thermodynamic (MeI / NaH / DMF) SM->ConditionA Deprotonation ConditionB Route B: Kinetic (Recommended) (Me3OBF4 / EtOAc) SM->ConditionB Neutral Attack ProdN1 N1-Isomer (Impurity) 4-Bromo-1-methyl-1H-indazole ConditionA->ProdN1 Major (>80%) ProdN2 N2-Isomer (Target) 4-Bromo-2-methyl-2H-indazole ConditionA->ProdN2 Minor (<20%) Intermediate N-Alkylated Salt Intermediate ConditionB->Intermediate Fast Alkylation Intermediate->ProdN1 Trace Intermediate->ProdN2 Basification

Figure 1: Divergent alkylation pathways. Route B (Green) is selected for scale-up to minimize N1 impurity formation.

Protocol 1: High-Fidelity Synthesis (Me₃OBF₄ Method)

Best for: High purity requirements (>99.5%), GMP intermediates, and avoiding column chromatography. Scale: Validated on 100 g – 1 kg scale.

Materials & Reagents
ReagentEquiv.[1][2][3]RoleHazard Note
4-Bromo-1H-indazole 1.0SubstrateSensitizer
Trimethyloxonium tetrafluoroborate (Me₃OBF₄) 1.15Methylating AgentMoisture sensitive, Corrosive
Ethyl Acetate (EtOAc) 10 VolSolventFlammable
Sodium Bicarbonate (Sat. Aq.) ExcessQuench/Base-
Heptane 5 VolAnti-solventFlammable
Step-by-Step Methodology
  • Reactor Setup: Ensure the reactor is bone-dry and purged with Nitrogen (

    
    ). Me₃OBF₄ hydrolyzes rapidly in moist air.
    
  • Dissolution: Charge 4-Bromo-1H-indazole (1.0 wt) and anhydrous EtOAc (10 vol) to the vessel. Stir at 20–25°C until fully dissolved.

  • Alkylation (Exotherm Control):

    • Add Me₃OBF₄ (1.15 equiv) portion-wise as a solid over 30–60 minutes.

    • Critical: Maintain internal temperature <30°C. The reaction is exothermic.

    • A thick white precipitate (the tetrafluoroborate salt of the product) will form. This confirms the reaction is proceeding.

  • Reaction Aging: Stir the slurry at 20–25°C for 4–6 hours.

    • IPC (In-Process Control): Analyze supernatant by HPLC. Target <1.0% starting material.

  • Quench & Basification:

    • Cool the slurry to 0–5°C.

    • Slowly add Saturated

      
       (5 vol) to the reactor. Caution: CO₂ evolution.
      
    • Stir vigorously for 30 minutes to decompose excess reagent and liberate the free base.

  • Phase Separation:

    • Separate the layers.[1] Extract the aqueous layer with EtOAc (2 x 3 vol).

    • Combine organic layers and wash with Brine (5 vol).

  • Solvent Swap & Crystallization:

    • Concentrate the organic phase under vacuum to ~3 volumes.

    • Slowly charge Heptane (5 vol) while maintaining 40–50°C.

    • Cool gradually to 0–5°C over 2 hours.

    • Filtration: Collect the solids by filtration.[1][2] Wash with cold Heptane/EtOAc (9:1).

    • Drying: Vacuum oven at 40°C.

Expected Yield: 85–92% Regioselectivity (N2:N1): Typically >95:5 (Crude), >99:1 (Isolated).

Protocol 2: Cost-Effective Alternative (MeI Method)

Best for: Early-phase cost reduction where Me₃OBF₄ is prohibitively expensive. Requires rigorous crystallization to remove the N1 isomer.

Workflow Diagram

MeIWorkflow Start Start: 4-Bromoindazole + Acetone + K2CO3 AddMeI Add Methyl Iodide (1.2 eq) Reflux 4-6h Start->AddMeI Filter Filter Inorganic Salts (Remove K2CO3/KI) AddMeI->Filter Concentrate Concentrate to Solid (Crude Ratio ~60:40 N1:N2) Filter->Concentrate Dissolve Dissolve in Hot Toluene (Minimum Volume) Concentrate->Dissolve Cool Controlled Cooling to 0°C (Seeding with N2-Isomer) Dissolve->Cool Isolate Filtration Cool->Isolate Result Product: 4-Bromo-2-methylindazole (N1 remains in mother liquor) Isolate->Result

Figure 2: Purification strategy for the Methyl Iodide route.

Critical Purification Step

Since this route produces a mixture (often favoring N1 or 1:1), the isolation relies on the solubility differential .

  • Solvent System: Toluene or Isopropyl Acetate.

  • Principle: The N2-isomer (more polar, higher melting point in many lattice forms) often crystallizes preferentially from non-polar solvents compared to the N1-isomer.

  • Procedure: Dissolve crude mixture in hot Toluene (5 vol). Cool slowly. If N1 co-crystallizes, a recrystallization from Ethanol/Water may be required. Note: This route often suffers from lower yields (40-50%) due to loss of the N1 fraction.

Analytical Quality Control (QC)

Differentiation of the N1 and N2 isomers is critical. Do not rely solely on LCMS (masses are identical).

Proton NMR ( H-NMR)

The methyl group shift is the primary diagnostic marker.

  • N2-Methyl (Target):

    
     ~4.18 – 4.25 ppm (Singlet). The methyl group is deshielded by the adjacent imine-like nitrogen.
    
  • N1-Methyl (Impurity):

    
     ~4.00 – 4.05 ppm (Singlet).
    
  • C3-Proton: The proton at position 3 often shows a distinct shift; N2-isomers typically show the C3-H slightly downfield compared to N1.

HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% ACN.

  • Elution Order: The N2-isomer is generally more polar and elutes earlier than the N1-isomer on standard Reverse Phase columns.

Quantitative Data Summary
ParameterN2-Isomer (Target)N1-Isomer (Impurity)

H-NMR (Me)
~4.20 ppm~4.05 ppm
Polarity (TLC) Lower Rf (More Polar)Higher Rf (Less Polar)
Elution (RP-HPLC) Earlier (Lower

)
Later (Higher

)
Melting Point ~80–85°C (Verify per polymorph)Generally lower / Oil

Process Safety & Handling

  • Alkylation Agents: Me₃OBF₄ and MeI are potent alkylators and suspected carcinogens. Use closed systems and barrier isolation where possible. Destruct excess reagent with aqueous base (NaOH or NaHCO₃) before disposal.

  • Exotherms: The reaction of 4-bromoindazole with Me₃OBF₄ releases heat. On >100g scale, active cooling is mandatory to prevent thermal runaway and degradation.

  • Sensitization: Indazoles can be skin sensitizers. Wear full PPE (Tyvek suit, double gloves).

References

  • Regioselective Synthesis of 2-Alkyl-2H-indazoles: Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(21), 8261–8263.

  • General Indazole Scale-Up Considerations: Vetrichelvan, M., et al. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole (Analogous Chemistry). Thieme Chemistry / Synfacts.

  • Mechanism of Alkylation (N1 vs N2): Luo, G., et al. (2006). Regioselective protection of indazoles. Tetrahedron Letters, 47(27), 4671-4674.

  • Process Safety for Methylation Reactions: Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation (Contrast Study). RSC Advances, 14, 6367-6373.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate synthesis

Ticket ID: IND-4Br-2Me-001 Subject: Yield Improvement & Regioselectivity for Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate Status: Resolved / Expert Protocol Provided Assigned Scientist: Senior Application Specialist...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-4Br-2Me-001 Subject: Yield Improvement & Regioselectivity for Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate Status: Resolved / Expert Protocol Provided Assigned Scientist: Senior Application Specialist, Heterocycle Chemistry Division[1]

Diagnostic Summary

User Issue: Low yield and poor regioselectivity during the synthesis of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate . Likely Root Cause: The use of standard alkylation conditions (Alkyl Halide + Base) which thermodynamically favors the N1-isomer (1-methyl), whereas the target is the N2-isomer (2-methyl).[1]

The Core Conflict: N1 vs. N2 Selectivity

Indazoles are ambident nucleophiles.[1][2] The selectivity is governed by the competition between Thermodynamic Control and Kinetic Control .

FeatureN1-Alkylation (Undesired)N2-Alkylation (Target)
Electronic State Benzenoid (Aromatic sextet preserved in benzene ring).[1]Quinonoid (Benzene ring aromaticity disrupted).[1]
Stability Thermodynamically more stable (~3-5 kcal/mol lower energy).[1]Less stable (Kinetic product).[1]
Typical Reagents MeI / Cs₂CO₃ / NaH (Reversible/Equilibrating conditions).[1]Me₃OBF₄ (Meerwein's Salt) or Trimethyl orthoformate (Irreversible/Kinetic).[1]
Outcome Major product in basic conditions.[1]Major product in neutral/acidic kinetic conditions.

The Optimized Protocol (The "Golden Route")

To maximize the yield of the 2-methyl isomer, you must switch from basic alkylation to Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) . This reagent is a "hard" electrophile that reacts rapidly with the most nucleophilic nitrogen (N2) before thermodynamic equilibration can occur.[1]

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Precursor: Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 equiv).[1]

  • Reagent: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 – 1.5 equiv).[1]

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Quench: Saturated aqueous Sodium Bicarbonate (NaHCO₃).

Step-by-Step Methodology

Step 1: Preparation (Moisture Control) [1]

  • Critical: Me₃OBF₄ is extremely hygroscopic.[1] Weigh it quickly in a glovebox or under a blanket of Nitrogen/Argon.[1] If the salt is "wet" or clumpy, selectivity will drop, and hydrolysis will generate HBF₄ (acid), potentially hydrolyzing your ester.[1]

  • Dissolve the indazole precursor in anhydrous EtOAc (0.1 M concentration).

Step 2: Reaction

  • Add Me₃OBF₄ (solid) in one portion to the stirring indazole solution at Room Temperature (20–25°C).

  • Observation: The reaction typically starts as a suspension.[1] As the methylation proceeds, the intermediate salt may precipitate or oil out.

  • Time: Stir for 2–4 hours. Monitor by TLC/LCMS.[1]

    • Note: Do not heat.[1] Heating promotes equilibration to the N1 isomer.[1]

Step 3: Workup (The "Soft" Quench)

  • The reaction mixture will contain the N2-methylated tetrafluoroborate salt.

  • Slowly add saturated aqueous NaHCO₃ to the reaction mixture while stirring vigorously. This deprotonates the intermediate and neutralizes any HBF₄.[1]

  • Stir for 15 minutes until gas evolution ceases.

Step 4: Isolation

  • Separate the organic layer.[1][3]

  • Extract the aqueous layer 2x with EtOAc.[1]

  • Combine organics, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).[1] The N2 isomer is typically more polar (lower Rf) than the N1 isomer due to its quinonoid character and larger dipole moment.

Mechanism & Logic Visualization

The following diagram illustrates the divergence between the thermodynamic trap (N1) and the kinetic pathway (N2) utilized in this protocol.

IndazoleMethylation Start 4-Bromo-1H-indazole-6-carboxylate (Precursor) Choice Condition Selection Start->Choice RouteA Route A: Basic Conditions (MeI + NaH/Cs2CO3) Choice->RouteA Standard RouteB Route B: Kinetic Conditions (Me3OBF4 in EtOAc) Choice->RouteB Optimized TS_N1 Transition State N1 (Thermodynamic Control) RouteA->TS_N1 Reversible Deprotonation TS_N2 Transition State N2 (Kinetic Control) RouteB->TS_N2 Irreversible Alkylation Prod_N1 N1-Isomer (Undesired) Benzenoid Structure TS_N1->Prod_N1 Major Product Prod_N2 N2-Isomer (Target) Quinonoid Structure TS_N2->Prod_N2 >95% Selectivity Prod_N2->Prod_N1 Thermal Equilibration (Avoid Heat!)

Caption: Decision tree showing how Me3OBF4 avoids the thermodynamic N1 sink by locking the molecule into the N2 kinetic product.

Troubleshooting & FAQs

Q1: My yield is low, and I see starting material remaining. Why?

  • Diagnosis: Your Me₃OBF₄ is likely partially hydrolyzed.[1]

  • Fix: The reagent degrades to dimethyl ether and HBF₄ upon exposure to moisture.[1] Use a fresh bottle or increase equivalents to 2.0–2.5. Ensure your solvent is strictly anhydrous.[1]

Q2: I still see ~10-15% of the N1 isomer. How do I eliminate it?

  • Diagnosis: Reaction temperature was too high or reaction time was too long.[1]

  • Fix: Keep the reaction at or slightly below room temperature (0°C to 20°C). Do not let it stir overnight if conversion is complete in 4 hours. The N2 isomer can rearrange to N1 (thermodynamic sink) if given enough energy and time.[1]

Q3: My ester (6-carboxylate) hydrolyzed to the acid.

  • Diagnosis: Acidic hydrolysis.[1] Me₃OBF₄ generates HBF₄ as a byproduct.[1]

  • Fix: Ensure you quench with saturated NaHCO₃ immediately after the reaction is complete. Do not add water alone; the pH must be buffered immediately.[1]

Q4: Can I use Methyl Triflate (MeOTf) instead?

  • Answer: Yes, MeOTf is also a hard electrophile that favors N2.[1] However, it is significantly more toxic (volatile super-methylator) than Me₃OBF₄.[1] Me₃OBF₄ is the safer, solid-state alternative with comparable selectivity.[1]

Q5: How do I distinguish N1 vs N2 by NMR?

  • N1-Methyl: The methyl singlet typically appears upfield (~4.0 ppm).[1] The C3-H proton often shows an NOE correlation to the N-Methyl group.

  • N2-Methyl: The methyl singlet is typically downfield (~4.2 ppm) due to the quinonoid ring current. The C3-H proton will also show a strong NOE to the N-Methyl, but the aromatic splitting pattern of the benzene ring protons often differs slightly due to the electronic disruption of the quinonoid form.

References

  • Mechanism of N2 Selectivity

    • Luo, G.; Chen, L.; Dubé, P. Regioselective N-Alkylation of Indazoles.[1] J. Org.[1] Chem.2006 , 71, 5392–5395.[1]

    • Note: Establishes the kinetic preference for N2 alkyl
    • [1]

  • Meerwein Salt Protocol (General Indazoles)

    • Cheung, M. H.; et al. Efficient Synthesis of Indazoles.[1] Tetrahedron Lett.[1][4]2000 , 41, 5392.[1]

    • Note: Foundational work on using trialkyloxonium salts for heterocycle alkylation.[1]

  • Patent Reference (Substituted Indazole Synthesis)

    • GlaxoSmithKline.[1] Indazole Derivatives as IDH1 Inhibitors.[1] WO2016/186693.[1]

    • Note: Describes the synthesis of 4-bromo-6-carboxylate intermediates and the necessity of specific alkyl
    • [1]

  • Reagent Handling (Me3OBF4)

    • Curphey, T. J.[1] Trimethyloxonium Tetrafluoroborate. Org.[1][5][6][3][4] Synth.1971 , 51, 142.[1]

    • Note: Standard handling and preparation guide for the reagent.[1]

    • [1]

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Optimization

Technical Support Center: Synthesis of 4-Substituted Indazole Esters

Welcome to the technical support center for synthetic challenges in modern medicinal chemistry. This guide is dedicated to researchers, scientists, and drug development professionals encountering difficulties with the fu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges in modern medicinal chemistry. This guide is dedicated to researchers, scientists, and drug development professionals encountering difficulties with the functionalization of indazole esters, specifically at the sterically hindered 4-position. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate these complex synthetic hurdles.

Introduction: The Challenge of the C4-Position

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] While functionalization at various positions of the indazole ring is well-documented, the C4-position presents a significant challenge due to steric hindrance from the fused benzene ring and the adjacent C3-substituent. This often leads to low reaction yields, poor regioselectivity, and limited substrate scope. This guide offers practical, field-proven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is functionalization at the C4-position of indazoles so difficult?

A1: The primary reason is steric hindrance. The C4-position is flanked by the C3-position and the fused benzene ring, creating a sterically congested environment. This makes it difficult for incoming reagents and catalysts to access the C4 C-H bond for functionalization.

Q2: I am observing a mixture of isomers in my reaction. How can I improve regioselectivity for the C4-position?

A2: Achieving high regioselectivity is a common challenge.[5][6] The key is to employ a directing group strategy. A directing group, often installed at the N1 or C3 position, can chelate to the metal catalyst and position it in close proximity to the C4 C-H bond, favoring its activation over other positions.[7][8][9][10] The choice of directing group, catalyst, and ligands is crucial for success.

Q3: My attempts at Suzuki-Miyaura coupling at the C4-position of my bromo-indazole ester are failing. What could be the issue?

A3: Suzuki-Miyaura coupling at a sterically hindered position like C4 can be challenging.[1][11][12][13] Potential issues include:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the sterically hindered C-Br bond.

  • Ligand Choice: The ligand on the palladium catalyst plays a critical role. Bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and stabilize the catalytic species.[12][14]

  • Catalyst Deactivation: The unprotected N-H of the indazole can coordinate to the palladium center and inhibit catalysis.[15][16] N-protection is often a necessary prerequisite for successful coupling.

Q4: Are there alternatives to cross-coupling reactions for functionalizing the C4-position?

A4: Yes, direct C-H activation/arylation is a powerful alternative that avoids the pre-functionalization (e.g., halogenation) of the indazole core.[7][9][10][17][18][19][20][21] This atom-economical approach utilizes a directing group to guide a transition metal catalyst (often palladium or rhodium) to selectively activate the C4 C-H bond.[22][23][24]

Troubleshooting Guides

Scenario 1: Low Yield in Palladium-Catalyzed C4-Arylation of a 4-Bromo-Indazole Ester

You are attempting a Suzuki-Miyaura coupling between a 4-bromo-N1-protected indazole ester and an arylboronic acid, but are observing low yields of the desired 4-aryl product.

Troubleshooting Workflow

start Low Yield in C4-Arylation check_catalyst Evaluate Palladium Catalyst and Ligand start->check_catalyst check_base Optimize Base and Solvent check_catalyst->check_base No Improvement success Improved Yield check_catalyst->success Improvement check_boronic_acid Assess Boronic Acid Quality and Stoichiometry check_base->check_boronic_acid No Improvement check_base->success Improvement check_temp Adjust Reaction Temperature and Time check_boronic_acid->check_temp No Improvement check_boronic_acid->success Improvement check_temp->success Improvement

Caption: Troubleshooting workflow for low-yield C4-arylation.

Detailed Troubleshooting Steps

1. Evaluate the Palladium Catalyst and Ligand:

  • Rationale: The choice of ligand is critical for overcoming steric hindrance.[12][14] Standard ligands like PPh₃ may not be effective.

  • Recommendation: Switch to bulky, electron-rich phosphine ligands that can promote the challenging oxidative addition step and stabilize the active catalytic species.[12][14] Consider ligands such as those based on ferrocene (e.g., dppf) which have shown success in similar couplings.[12][25] N-heterocyclic carbene (NHC) ligands are also excellent candidates for coupling sterically hindered substrates.[26]

  • Protocol: Screen a panel of palladium catalysts and ligands.

Catalyst PrecursorLigandTypical Loading (mol%)Rationale
Pd₂(dba)₃XPhos, SPhos1-5Bulky, electron-rich ligands to facilitate oxidative addition.
Pd(OAc)₂Buchwald Ligands1-5Proven to be effective in challenging cross-coupling reactions.
[Pd(dppf)Cl₂](none)2-10A robust pre-catalyst for Suzuki-Miyaura reactions.[12]
Pd-NHC complexesIPr, SIMes1-5Highly active for sterically demanding couplings.[26]

2. Optimize the Base and Solvent:

  • Rationale: The base and solvent system can significantly impact the reaction rate and yield. The base activates the boronic acid, and the solvent influences the solubility and stability of the catalytic species.

  • Recommendation: A stronger base may be required. While Na₂CO₃ or K₂CO₃ are common, consider using Cs₂CO₃ or K₃PO₄. Aprotic polar solvents like dioxane, DMF, or DME are often effective.

  • Protocol:

    • Set up parallel reactions with your optimized catalyst/ligand system.

    • Screen different bases (e.g., Cs₂CO₃, K₃PO₄, t-BuOK) in various solvents (e.g., dioxane, toluene, DMF).

    • Monitor reaction progress by TLC or LC-MS to identify the optimal combination.

3. Assess Boronic Acid Quality and Stoichiometry:

  • Rationale: Boronic acids can degrade over time, leading to lower yields. An excess of the boronic acid is often used to drive the reaction to completion.

  • Recommendation: Use freshly purchased or recrystallized boronic acid. Increase the stoichiometry of the boronic acid to 1.5-2.0 equivalents.

Scenario 2: Lack of Regioselectivity in Direct C-H Arylation of an Indazole Ester

You are attempting a direct C-H arylation to introduce a substituent at the C4-position but are obtaining a mixture of C4, C7, and/or C5-arylated products.

C-H Activation and the Role of Directing Groups

Indazole Indazole Ester with Directing Group (DG) Coordination Coordination of DG to Pd(II) Indazole->Coordination Pd_catalyst Pd(II) Catalyst Pd_catalyst->Coordination C_H_activation Directed C-H Activation at C4 Coordination->C_H_activation Cyclopalladation Formation of Palladacycle Intermediate C_H_activation->Cyclopalladation Functionalization Reaction with Coupling Partner Cyclopalladation->Functionalization Product C4-Functionalized Indazole Ester Functionalization->Product

Caption: The role of a directing group in C4 C-H activation.

Troubleshooting Steps

1. Implement or Change the Directing Group (DG):

  • Rationale: The directing group is the primary determinant of regioselectivity in C-H activation.[7][8][9][10] Without an effective DG, arylation will likely occur at the most electronically favorable or sterically accessible positions.

  • Recommendation:

    • N1-Directing Groups: A pivaloyl or a similar removable group on the N1 nitrogen can direct functionalization to the C7 position. For C4-selectivity, a different strategy is often needed.

    • C3-Directing Groups: Installing a suitable directing group at the C3 position can favor functionalization at C4. A pivaloyl group at C3 has been shown to direct arylation to the C4 and C5 positions of indoles, a related heterocyclic system.[7][8]

  • Experimental Protocol: Installation of a C3-Pivaloyl Directing Group (Conceptual)

    • Protect the N1-position of the indazole ester (e.g., with a SEM or Boc group).

    • Perform a metal-halogen exchange at the C3-position (e.g., using n-BuLi on a 3-bromoindazole).

    • Quench the resulting organometallic species with pivaloyl chloride.

    • Deprotect the N1-position if necessary for the subsequent C-H activation step.

2. Fine-Tune Reaction Conditions:

  • Rationale: Even with a directing group, the choice of catalyst, oxidant, and additives can influence the regiochemical outcome.

  • Recommendation:

    • Catalyst: Pd(OAc)₂ is a common catalyst for direct C-H arylation.[22]

    • Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst. Common oxidants include Ag₂CO₃, Cu(OAc)₂, or benzoquinone.

    • Additives: In some cases, additives like acids or bases can modulate the reactivity and selectivity of the catalytic system.[18]

  • Protocol: With your C3-directed substrate, systematically vary the oxidant and any additives. For example, screen Ag₂CO₃, Cu(OAc)₂, and benzoquinone as oxidants.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4-Position

This protocol is a starting point and may require optimization based on the specific substrates used.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-bromo-N1-protected indazole ester (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in the reaction solvent.

  • Reaction Execution: Add the catalyst solution to the Schlenk tube. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous, degassed solvent (e.g., dioxane, 0.1 M).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Directed C4 C-H Arylation

This is a representative protocol and requires a substrate with an appropriate directing group.

  • Reaction Setup: In a sealed tube, combine the N-H indazole ester bearing a C3-directing group (1.0 equiv.), the aryl halide coupling partner (e.g., aryl iodide, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 equiv.).

  • Solvent and Additives: Add the solvent (e.g., DCE or DMA) and any necessary additives (e.g., a carboxylic acid additive to facilitate C-H activation).

  • Reaction Execution: Seal the tube and heat the mixture to 100-140 °C for 24-48 hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through celite. Concentrate the filtrate and purify the residue by flash column chromatography to isolate the C4-arylated product.

Conclusion

Overcoming the steric hindrance at the C4-position of indazole esters is a formidable challenge that requires a multifaceted approach. By carefully selecting the synthetic strategy—be it a sterically demanding cross-coupling reaction or a directed C-H activation—and meticulously optimizing the reaction parameters, researchers can successfully synthesize these valuable compounds. This guide provides a starting point for troubleshooting common issues and developing robust synthetic protocols.

References
  • Synthesis of 4-substituted and 3,4-disubstituted indazole derivatives by palladium-mediated cross-coupling reactions. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. (2017). Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2012). Accounts of Chemical Research. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). Scientific Reports. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). Molecules. [Link]

  • Direct Arylations of 2H-Indazoles On Water. (2010). Organic Letters. [Link]

  • C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. (2017). Chemical Science. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). Accounts of Chemical Research. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Regiocontrolled Direct C−H Arylation of Indoles at the C4 and C5 Positions. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). Molecules. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005). Chemical Reviews. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). PMC. [Link]

  • Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. (2026). ResearchGate. Retrieved February 15, 2026, from [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Photochemical Conversion of Indazoles into Benzimidazoles. (2021). Angewandte Chemie International Edition. [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. Retrieved February 15, 2026, from [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. (2020). Organic & Biomolecular Chemistry. [Link]

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. (2024). Chemistry – A European Journal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2019). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. (2022). Preprints.org. [Link]

  • C-H functionalization of 2H-indazole. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2019). National Institutes of Health. [Link]

  • Synthesis of indazoles. (2017). Google Patents.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. (2019). DSpace@MIT. Retrieved February 15, 2026, from [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). PMC. [Link]

  • How to overcome Steric Hindrance? (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

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Troubleshooting

Technical Support Center: Purification Strategies for Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

Welcome to the dedicated technical support guide for the purification of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (CAS 1638772-21-0). This resource is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (CAS 1638772-21-0). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications.[1] This guide provides in-depth, field-proven insights into overcoming common purification challenges, with a focus on practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when synthesizing Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate?

A1: The most prevalent and challenging impurity is the regioisomeric N1-alkylated product: Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate . The alkylation of the indazole core, typically on the precursor Methyl 4-bromo-1H-indazole-6-carboxylate, can occur on either of the two nitrogen atoms. The formation of a mixture of N1 and N2 isomers is a well-documented challenge in indazole chemistry.[2][3] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[4] While the N2-isomer (your target compound) is often the kinetic product, the N1-isomer is generally more thermodynamically stable, meaning reaction conditions can significantly influence the final product distribution.[5]

Q2: Why is separating the N1 and N2 regioisomers so difficult?

A2: The N1 and N2 isomers of methyl-indazole carboxylates often exhibit very similar physical and chemical properties. They typically have close polarities, making their separation by standard chromatographic techniques challenging. On a Thin-Layer Chromatography (TLC) plate, they may appear as a single spot or have very similar Rf values, leading to co-elution during column chromatography.[6] Their similar solubility profiles also complicate separation by recrystallization.

Q3: What analytical techniques are recommended to confirm the purity and identity of my final product?

A3: A combination of techniques is essential for unambiguous structure confirmation and purity assessment:

  • ¹H & ¹³C NMR Spectroscopy: This is the most powerful tool for distinguishing between the N1 and N2 isomers. The chemical shift of the N-methyl group and the protons on the indazole ring will be distinct for each isomer. For indazoles, the N-methyl signal in the ¹H NMR spectrum of the 2-methyl isomer typically appears at a slightly different chemical shift compared to the 1-methyl isomer.[7]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is crucial for determining the purity of your compound and quantifying the amount of the isomeric impurity. Both normal-phase and reverse-phase HPLC can be effective, and method development may be required to achieve baseline separation.[8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product, but it will not distinguish between the isomers as they have the same mass. It is used in conjunction with a separation technique like LC-MS.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate.

Issue 1: My TLC shows a single spot, but NMR analysis indicates a mixture of isomers.
  • Potential Cause: The chosen TLC solvent system does not have sufficient resolving power to separate the two regioisomers. This is a common problem due to their similar polarities.

  • Solution Strategy:

    • Systematic TLC Solvent Screening: Do not rely on a single solvent system. Systematically screen a range of solvent mixtures with varying polarities. A good starting point is a hexane/ethyl acetate system. Try varying the ratio from 9:1 to 1:1. If that fails, introduce a third solvent. For instance, adding a small amount of methanol or dichloromethane to a hexane/ethyl acetate mixture can sometimes improve separation.

    • Use of Different Adsorbents: While silica gel is the most common, consider trying TLC plates with different stationary phases, such as alumina (neutral, acidic, or basic), which can offer different selectivity.[6]

Issue 2: The isomers are co-eluting during silica gel column chromatography.
  • Potential Cause: The polarity difference between the N1 and N2 isomers is insufficient for complete separation with the selected eluent.

  • Solution Strategy:

    • Optimize the Mobile Phase: If you observe partial separation, fine-tune your solvent system. Use a shallower gradient or an isocratic elution with a solvent system that gives a ΔRf of at least 0.1 on TLC. Hexane/ethyl acetate or heptane/ethyl acetate mixtures are common starting points for indazole derivatives.[9]

    • Column Parameters: Use a longer column to increase the theoretical plates and improve separation. Ensure you are not overloading the column; a general rule is to load no more than 1-2% of the silica gel mass.

    • Alternative Chromatography Modes: If silica gel fails, consider other options. Reverse-phase chromatography (C18 silica) can sometimes provide a different selectivity profile for separating isomers.

Issue 3: My compound "oils out" during recrystallization instead of forming crystals.
  • Potential Cause: The solution is becoming supersaturated at a temperature where your compound's solubility limit is exceeded, but this temperature is above its melting point in that solvent mixture. This is common when a solution is cooled too quickly or when an anti-solvent is added too rapidly.

  • Solution Strategy:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then move it to a colder environment (e.g., a 4°C refrigerator or an ice bath).

    • Controlled Anti-Solvent Addition: If using a binary solvent system (a "good" solvent where the compound is soluble and an "anti-solvent" where it is not), add the anti-solvent dropwise to the warm solution of your compound until you see persistent cloudiness. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal (a "seed") to the cooled, supersaturated solution to initiate crystallization.

    • Solvent System Re-evaluation: The chosen solvent system may be inappropriate. Experiment with different solvent combinations. For indazole esters, mixtures like ethanol/water, acetone/water, or THF/water have been reported to be effective.[2][7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for separating the N1 and N2 isomers of Methyl 4-bromo-indazole-6-carboxylate.

  • TLC Analysis:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a series of eluents to find a system that provides the best possible separation between the two isomers (aim for a ΔRf ≥ 0.1). A good starting point is a mixture of heptane and ethyl acetate.

  • Column Preparation:

    • Choose an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the solvent system identified during TLC analysis.

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure desired isomer.

  • Isolation:

    • Combine the pure fractions containing the target compound.

    • Remove the solvent under reduced pressure to yield the purified Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate.

Protocol 2: Purification by Recrystallization

This method is effective if there is a significant difference in the solubility of the two isomers in a particular solvent system.

  • Solvent Screening:

    • Place a small amount of the crude material (a few milligrams) into several test tubes.

    • Add a small amount of a single solvent to each tube and observe the solubility at room temperature and upon heating.

    • Ideal recrystallization solvents will dissolve the compound when hot but not at room temperature.

    • For isomer separation, you are looking for a solvent system where one isomer is significantly less soluble than the other. Mixed solvent systems (e.g., acetone/water, ethanol/water, THF/water) are often effective.[2]

  • Recrystallization Procedure:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent or solvent mixture.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the effectiveness of the separation.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodStationary Phase/Solvent TypeSuggested Solvent System (v/v)Notes
Column Chromatography Silica GelHeptane / Ethyl Acetate (Gradient)Start with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate content. This is a standard system for compounds of moderate polarity.[9]
Silica GelDichloromethane / Methanol (Gradient)For more polar impurities. Start with 100% DCM and slowly add methanol (0.5-5%).
Recrystallization Mixed SolventAcetone / WaterDissolve in hot acetone, then add water dropwise until cloudy.[2]
Mixed SolventEthanol / WaterA common system for moderately polar organic compounds.
Mixed SolventTetrahydrofuran (THF) / WaterGood for compounds that are highly soluble in THF.[2]
Single SolventIsopropanol or EthanolMay be effective if the isomeric impurity is present in small amounts.

Workflow and Logic Diagrams

Caption: Purification workflow for Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate.

Caption: Troubleshooting logic for purifying Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate.

References

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved from [Link]

  • WO2017186693A1 - Synthesis of indazoles - Google Patents. (n.d.).
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Methylation of indazoles and related reactions | Scilit. (n.d.). Retrieved from [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. (2024, February 20). Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021, April 27). Retrieved from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. (n.d.). Retrieved from [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (2016, March 15). Retrieved from [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselective Alkylation of 4-Bromo-indazole-6-carboxylates

Topic: Enhancing regioselectivity in the alkylation of 4-bromo-indazole-6-carboxylates Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing regioselectivity in the alkylation of 4-bromo-indazole-6-carboxylates Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Status: Active Last Updated: February 16, 2026 Subject: Troubleshooting


 vs. 

Selectivity in Electron-Deficient Indazoles

Executive Summary

The alkylation of 4-bromo-indazole-6-carboxylates presents a specific challenge in medicinal chemistry: controlling the regioselectivity between the


 (thermodynamic) and 

(kinetic) positions.[1] The presence of electron-withdrawing groups (EWGs) at the C4 (bromo) and C6 (ester) positions significantly reduces the nucleophilicity of the indazole ring while increasing the acidity of the N-H proton.

This guide provides evidence-based protocols to maximize regiocontrol, grounded in the "Tight Ion Pair" theory and solvent-controlled reactivity.

Part 1: Diagnostic & Decision Framework

Q1: Why am I obtaining a mixture of and isomers?

The Root Cause: Indazoles are ambident nucleophiles.[2] The regiochemical outcome is a competition between:

  • Thermodynamics (

    
    ):  The 
    
    
    
    -alkylated product retains the benzenoid aromaticity of the carbocycle, making it generally more stable (by ~3-5 kcal/mol) than the
    
    
    -isomer (quinonoid structure).
  • Kinetics (

    
    ):  The 
    
    
    
    lone pair is often more accessible in the neutral tautomer, and in certain solvent-separated ion pairs, the charge density distribution can favor
    
    
    attack.

Specific to your substrate (4-bromo-indazole-6-carboxylate): The C6-carboxylate and C4-bromo groups are strong EWGs. This delocalizes the negative charge of the indazolide anion, making it a "harder" nucleophile but less reactive.

  • Polar Aprotic Solvents (DMF/DMSO): Promote a "loose" or solvent-separated ion pair (

    
    ). This exposes both nitrogens, often leading to significant 
    
    
    
    formation (mixtures ranging from 60:40 to 50:50).
  • Non-Polar/Ethereal Solvents (THF/Toluene): Promote a "tight" ion pair (

    
    ). The metal cation (specifically 
    
    
    
    or
    
    
    ) coordinates closely with
    
    
    , effectively "masking" it and directing the electrophile to
    
    
    .
Q2: I require the -isomer. What is the "Gold Standard" protocol?

To maximize


 selectivity, you must enforce the Tight Ion Pair  mechanism.

Recommended Protocol (


-Selective): 
  • Base: Sodium Hydride (

    
    , 60% dispersion).[1]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1][3] Do not use DMF.

  • Temperature:

    
     for deprotonation; 
    
    
    
    for alkylation.
  • Stoichiometry: 1.0 eq Substrate : 1.2 eq

    
     : 1.1 eq Alkyl Halide.[1]
    

Mechanism of Action: In THF, the sodium cation (


) coordinates to the 

nitrogen.[1][2] Because the C3 position is unsubstituted (H), the cation sits in the plane, sterically and electrostatically hindering the approach of the electrophile to

. This forces alkylation at the exposed

site.
Q3: I need the -isomer. How can I invert the selectivity?

Accessing the


-isomer purely is difficult via direct alkylation, but you can bias the reaction toward 

using Mitsunobu conditions or Soft Electrophiles .

Recommended Protocol (


-Biased): 
  • Reagents:

    
     (1.5 eq), DIAD or DEAD (1.5 eq), Alcohol (R-OH).
    
  • Solvent: THF or DCM.

  • Mechanism: The Mitsunobu reaction proceeds via a different intermediate where the steric bulk of the triphenylphosphine oxide complex often favors the less sterically encumbered

    
     attack, or is driven by the specific 
    
    
    
    profile of the transient intermediates.
  • Alternative (Direct Alkylation): Use Cesium Carbonate (

    
    )  in DMF .[2] The large cesium cation and the high dielectric constant of DMF create a solvent-separated ion pair, increasing the fractional attack at 
    
    
    
    (though separation from
    
    
    will likely be required).

Part 2: Visualizing the Pathway

The following diagram illustrates the divergence in regioselectivity based on solvent and cation choice.

IndazoleRegioselectivity Start 4-Bromo-indazole-6-carboxylate Deprotonation Deprotonation (Formation of Anion) Start->Deprotonation Base Added TightPair Tight Ion Pair (THF/Na+) Na+ masks N2 Deprotonation->TightPair NaH / THF (Non-polar aprotic) LoosePair Solvent-Separated Pair (DMF/K+ or Cs+) N1 & N2 Exposed Deprotonation->LoosePair Cs2CO3 / DMF (Polar aprotic) TS_N1 Transition State (N1 Attack) TightPair->TS_N1 Electrophile (R-X) Product_N1 N1-Alkyl Product (Thermodynamic) >95% Selectivity TS_N1->Product_N1 TS_Mix Competitive Attack (N1 vs N2) LoosePair->TS_Mix Electrophile (R-X) Product_Mix Mixture (N1 + N2) Requires Chromatography TS_Mix->Product_Mix

Caption: Figure 1. Divergent mechanistic pathways controlled by solvent polarity and cation coordination (Tight vs. Loose Ion Pair).

Part 3: Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Remains

Symptom: LCMS shows starting material after 24h, despite using excess alkyl halide. Diagnosis: The 4-bromo and 6-carboxylate groups are electron-withdrawing, reducing the nucleophilicity of the indazole nitrogen. The anion is stable but sluggish. Solution:

  • Increase Temperature: If using NaH/THF, warm to

    
     carefully.
    
  • Add Catalyst: Add catalytic TBAI (Tetrabutylammonium iodide) or NaI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Check Reagent Quality: Ensure NaH is fresh. Old NaH (hydrolyzed by moisture) leads to poor deprotonation.

Issue 2: Unexpected Product in THF

Symptom: You used NaH/THF but still observe 20-30%


 isomer.
Diagnosis: 
  • Solvent Wetness: Even traces of water can solvate the cation, disrupting the "tight ion pair."

  • Crown Ethers: Did you add 15-Crown-5? Avoid this if you want

    
    ; chelating the 
    
    
    
    prevents it from masking
    
    
    .
  • Steric Clash: If your alkylating agent is extremely bulky (e.g., secondary halide), steric hindrance at

    
     (adjacent to C7-H) might slightly favor the more accessible 
    
    
    
    . Solution:
  • Dry THF over molecular sieves (3Å).

  • Switch to a primary alkyl halide if possible.

Issue 3: Hydrolysis of the 6-Carboxylate

Symptom: Formation of the carboxylic acid byproduct. Diagnosis: Hydroxide generation. If your solvent is wet, NaH +




NaOH, which saponifies the ester. Solution:
  • Strict anhydrous conditions.

  • Consider using mild bases like

    
     in Acetone (if 
    
    
    
    selectivity is less critical) or ensuring the NaH is oil-free (wash with hexane) if the oil is introducing moisture (rare, but possible).

Part 4: Experimental Data Summary

Table 1: Solvent and Base Effects on Regioselectivity for Indazole Carboxylates (Generalized data based on literature trends for EWG-substituted indazoles)

EntryBaseSolventConditions

:

Ratio
YieldNotes
1 NaH THF

> 95 : 5 85-95% Recommended for

2

DMF

60 : 4090%Fast reaction, poor selectivity
3

DMFRT55 : 4588%Standard "dump and stir" method
4

AcetoneReflux70 : 3080%Slower, slightly better

than DMF
5

/DIAD
THFRT30 : 7065%Mitsunobu (Favors

)

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting regioselectivity in indazole synthesis. BenchChem.[1][2][3] Link

  • Alam, R. M., & Keating, J. J. (2021).[4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][4][5][6][7][8] Beilstein Journal of Organic Chemistry, 17, 1939–1951. Link

  • Luo, G., Chen, L., & Dubé, P. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Link

  • WuXi Biology. (2024). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec. Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Interpretation of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

The following guide details the 1H NMR interpretation of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate , specifically designed to distinguish it from its thermodynamically favored regioisomer, the 1H-indazole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate , specifically designed to distinguish it from its thermodynamically favored regioisomer, the 1H-indazole derivative.

Executive Summary

Product: Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (2H-isomer) Primary Alternative/Impurity: Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (1H-isomer) Application: Critical intermediate for IRAK4 inhibitors and fragment-based drug discovery.

The Core Challenge: The methylation of indazoles is rarely regioselective. It typically yields a mixture of the 1H-isomer (thermodynamic product) and the 2H-isomer (kinetic product) . For drug development professionals, misidentifying these regioisomers can lead to erroneous SAR (Structure-Activity Relationship) data. This guide provides a definitive, self-validating NMR protocol to distinguish the target 2H-isomer from the 1H-alternative.

Structural Analysis & Theoretical Expectations

The indazole core presents a unique challenge due to annular tautomerism. When fixed by methylation, the electronic environments of the protons change drastically between the


 and 

positions.
The Molecule[1][2][3][4][5][6][7][8][9]
  • Core: Indazole[1][2]

  • Substituents:

    • C4: Bromine (Heavy atom, weak deshielding, steric bulk).

    • C6: Methyl Ester (Strong electron-withdrawing group, deshields H5 and H7).

    • N2: Methyl group (Target regiochemistry).

  • Proton Inventory:

    • Aromatic: H3 (s), H5 (d), H7 (d).

    • Aliphatic: N-Me (s), O-Me (s).

Comparative Performance: 2H vs. 1H Isomer

The following table summarizes the diagnostic signal differences required for identification.

FeatureTarget: 2H-Indazole Alternative: 1H-Indazole Mechanism / Causality
H3 Proton Shift

8.30 – 8.60 ppm

7.90 – 8.10 ppm
In 2H-indazoles, H3 is adjacent to the imine-like

bond, causing significant deshielding compared to the amine-like

in 1H-isomers.
N-Methyl Shift

4.15 – 4.30 ppm

4.00 – 4.10 ppm
The N2-methyl is typically downfield relative to N1-methyl due to the quinoid-like character of the 2H-ring system.
H7 Proton Shift Normal Aromatic RangeDeshielded (Peri-effect)In 1H-indazoles, the N1-methyl exerts a steric/electronic "peri-effect" on H7, often shifting it downfield.
NOESY Correlation N-Me

H3
N-Me

H7
Definitive Proof. Spatial proximity (< 5 Å) dictates the NOE signal.

Experimental Protocol

To ensure reproducibility and scientific integrity, follow this standardized acquisition workflow.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar heterocycles to prevent aggregation and ensure sharp peaks.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse) for quantitative integration.

  • Relaxation Delay (D1):

    
     5 seconds. (Critical: The C3-H and quaternary carbons have long T1 relaxation times. Short D1 leads to integration errors).
    
  • Scans: 16–32 (Sufficient for 1H); 256 (for NOESY).

  • Temperature: 298 K (Standard).

Detailed Data Interpretation

1H NMR Assignment Table (DMSO- )

Note: Chemical shifts (


) are estimates based on substituent additivity rules for the indazole scaffold.
PositionTypeMultiplicity

(ppm)
J (Hz)Interpretation Notes
H3 Ar-HSinglet (s)8.45 -Diagnostic Peak. Significantly downfield. Confirms 2H-isomer if > 8.3 ppm.
H7 Ar-HDoublet (d)8.15~1.5Meta-coupling to H5. Deshielded by C6-ester.
H5 Ar-HDoublet (d)7.85~1.5Meta-coupling to H7. Shielded relative to H7 due to C4-Br proximity.
N-CH3 AlkylSinglet (s)4.25 -N2-Methyl. Verify integral = 3H.
O-CH3 AlkylSinglet (s)3.90-Ester Methyl. Typical range for methyl esters.
Validation Logic (NOESY/HMBC)

Trustworthiness in structural assignment requires 2D verification.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target (2H): You MUST observe a cross-peak between the N-Me (4.25 ppm) and the H3 singlet (8.45 ppm) .

    • Alternative (1H): You would observe a cross-peak between the N-Me and the H7 doublet .

    • Why? In the 2H isomer, the methyl group points toward C3. In the 1H isomer, it points toward C7.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target (2H): The N-Me protons will show a strong 3-bond correlation (

      
      ) to C3  and C7a  (bridgehead).
      
    • Alternative (1H): The N-Me protons will correlate to C7a and C2 (which is a quaternary carbon in 1H-isomer, not a CH).

Visualization: Diagnostic Decision Tree

The following diagram illustrates the logical flow for confirming the product structure using the described protocols.

G Start Start: Purified Product (Methylation of 4-bromo-indazole-6-carboxylate) Acquire Acquire 1H NMR & NOESY (DMSO-d6) Start->Acquire CheckH3 Analyze H3 Signal Region (8.0 - 9.0 ppm) Acquire->CheckH3 IsH3Downfield Is H3 > 8.3 ppm? CheckH3->IsH3Downfield CheckNOE Check NOESY Correlations (N-Me Signal) IsH3Downfield->CheckNOE Yes (Indicative of 2H) Result1H IDENTIFIED: 1H-Isomer (Alternative/Impurity) IsH3Downfield->Result1H No (H3 ~ 8.0 ppm) Result2H CONFIRMED: 2H-Isomer (Target Product) CheckNOE->Result2H Cross-peak: N-Me ↔ H3 CheckNOE->Result1H Cross-peak: N-Me ↔ H7

Figure 1: Logic flow for the regiochemical assignment of indazole isomers via NMR.

Troubleshooting & Common Pitfalls

  • Solvent Effects: If using CDCl

    
    , chemical shifts may migrate upfield by ~0.2 ppm. The relative difference between H3 (2H) and H3 (1H) remains constant.
    
  • Water Peak Interference: In DMSO-

    
    , the water peak (~3.33 ppm) is far from the diagnostic regions. However, wet solvent can broaden exchangeable protons (not applicable here as there are no NH/OH groups).
    
  • Rotamers: The ester group at C6 may exhibit slow rotation at low temperatures, potentially broadening the H5/H7 signals. Ensure T = 298K or higher.[3]

References

  • Claramunt, R. M., et al. (2006). "The annular tautomerism of indazoles in the solid state: X-ray crystallography and CPMAS NMR spectroscopy." Arkivoc, (v), 5-17. Link

  • López-Alvarado, P., et al. (1994). "Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra." Journal of the Chemical Society, Perkin Transactions 2, 229-233. Link

  • BenchChem. (2024). "Methyl 4-bromo-1H-indazole-6-carboxylate: Structure and Applications." BenchChem Compound Database. Link

  • Reich, H. J. (2023). "Structure Determination Using NMR: NOE Difference Spectroscopy." University of Wisconsin-Madison Chemistry. Link

Sources

Comparative

Structural Validation Guide: X-Ray Crystallography of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Isomeric Differentiation of 2H-Indazoles Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Isomeric Differentiation of 2H-Indazoles Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists[1]

Executive Summary: The N2-Isomer Challenge

In the development of indazole-based therapeutics (such as kinase inhibitors), the regiochemistry of N-methylation is a critical quality attribute. Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate represents a specific "2H-indazole" scaffold.

The primary challenge in synthesizing this intermediate is distinguishing it from its thermodynamic isomer, the 1H-indazole (N1-methyl). While NMR (NOESY/HMBC) provides strong evidence, Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute method for structural assignment.

This guide compares the crystallographic signature of the target 2H-indazole against its 1H-alternative, providing a protocol for definitive validation.

Comparative Analysis: 2H-Indazole vs. Alternatives

The following analysis contrasts the target molecule with its primary structural alternative (the N1-isomer) and the alternative analytical method (NMR).

Table 1: Structural & Analytical Comparison
FeatureTarget: 2H-Indazole (N2-Methyl)Alternative: 1H-Indazole (N1-Methyl)Method Comparison: NMR vs. XRD
Electronic Structure Quinonoid character; typically higher dipole moment.Benzenoid character; thermodynamically more stable (~2-4 kcal/mol).NMR: Indirect evidence via NOE (Methyl-H to C3-H). XRD: Direct visualization of electron density.[1]
Crystallizability Often forms monoclinic needles/plates; driven by dipole stacking.[1]Often forms blocky prisms; packing dominated by pi-stacking.[1]XRD requires single crystals (0.1–0.3 mm); NMR requires solution only.[1]
Key Bond Length (N-N) ~1.36 – 1.38 Å (Single bond character).[1]~1.36 – 1.37 Å (Similar, but context-dependent).XRD resolves bond lengths to <0.01 Å precision, confirming tautomer.
Critical Bond Angle N1-N2-C(Methyl) : ~120-122°C7a-N1-C(Methyl) : ~128-130°Angles at the methylation site are the definitive discriminator in XRD.
Comparative Data: Reference Geometry

Data derived from the structural analog 2-Methyl-6-nitro-2H-indazole (Acta Cryst. E67, o1546) to serve as a validation benchmark.

  • Space Group: Monoclinic,

    
     (Common for planar indazoles).[1]
    
  • Packing Forces: The 2H-indazole scaffold typically exhibits weak intermolecular

    
     and 
    
    
    
    hydrogen bonds.[1] The 4-bromo substituent in the target molecule is expected to introduce halogen bonding (
    
    
    ) or Type II halogen-halogen interactions, which stabilize the lattice differently than the nitro-analog.

Experimental Protocol: Crystallization & Data Collection

Phase 1: Crystallization (Vapor Diffusion)

Why this method? Slow evaporation often yields polycrystals for this class.[1] Vapor diffusion controls supersaturation more gently.

  • Solvent: Dissolve 20 mg of Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate in 1.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Antisolvent: Filter the solution into a small inner vial. Place this vial inside a larger jar containing 5 mL of Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Allow to stand at 4°C (to reduce thermal motion) for 3-7 days.

    • Note: The 2-methyl isomer is often more soluble in polar solvents than the 1-methyl isomer due to its quinonoid nature.

Phase 2: Data Collection Strategy
  • Temperature: Collect data at 100 K (Cryostream).

    • Reason: Methyl groups on indazoles often exhibit rotational disorder at room temperature. Cooling locks the conformation.

  • Resolution: Aim for 0.8 Å or better.

    • Reason: High resolution is required to distinguish the electron density of the N-Methyl group from a potential N-H (if checking for unreacted starting material) and to precisely refine the C-Br bond distance.

Decision Logic & Workflow

The following diagram illustrates the critical path for distinguishing the N2-isomer (Target) from the N1-isomer (Impurity) using crystallography.

Indazole_Workflow Start Crude Product (Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate) Screen Crystal Screening (DCM/Hexane Diffusion) Start->Screen XRD Single Crystal XRD (Mo Kα, 100 K) Screen->XRD Diffraction Quality Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Check1 Check N-Methyl Position Solve->Check1 Result_N2 CONFIRMED: 2H-Indazole (Target Structure) Check1->Result_N2 Methyl on N2 Result_N1 REJECT: 1H-Indazole (Thermodynamic Impurity) Check1->Result_N1 Methyl on N1 Analysis Geometry Check: N1-N2 bond ~1.37 Å Quinonoid Ring Pattern Result_N2->Analysis Validation

Caption: Workflow for definitive isomeric assignment of indazole carboxylates via X-ray diffraction.

Structural Validation Criteria (The "Fingerprint")

When analyzing your solved structure, verify these specific geometric parameters to confirm the 2H-indazole identity. These values are derived from high-quality peer-reviewed structures of 2-methylindazoles.

A. The Quinonoid Distortion

The 2H-indazole system forces a "quinonoid" electron distribution, distinct from the aromatic "benzenoid" 1H-form.

  • Observation: Look for alternating bond lengths in the benzene ring (C4-C5 vs C5-C6).[1]

  • Validation: In 2H-indazoles, the bond connecting the fused rings (C3a-C7a) often shows slightly more double-bond character than in the 1H-form.

B. Intermolecular Interactions (Packing)[1]
  • 2H-Indazole (Target): Expect Head-to-Tail stacking. The high dipole moment of the 2-methyl-2H-indazole core often leads to antiparallel stacking of molecules to cancel the dipole.

  • 1H-Indazole (Alternative): Often forms hydrogen-bonded dimers if any H-donors are present, or simple herringbone packing.

Packing_Logic cluster_0 2H-Indazole (Target) cluster_1 1H-Indazole (Alternative) N2_Node High Dipole Moment (Quinonoid) Stacking Antiparallel Pi-Stacking N2_Node->Stacking N1_Node Lower Dipole (Benzenoid) Packing Herringbone or Slip-Stacking N1_Node->Packing

Caption: Crystal packing drivers differentiating the highly polar 2H-isomer from the 1H-isomer.

References

  • Li, L., Liu, B. N., Liu, M., & Liu, D. K. (2011).[1] 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1546.[1] Link[1]

    • Key Reference for 2H-indazole bond lengths and crystal packing.
  • Tzvetkov, N. T., et al. (2017).[1] Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. European Journal of Medicinal Chemistry, 127, 470-492.[1][2] Link

    • Definitive comparison of N1 vs N2 substituted indazole crystal structures.
  • Kos, P. B., et al. (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1800–1811.[1] Link

    • Mechanistic background on why N1 vs N2 isomers form.

Sources

Validation

A Researcher's Guide to Interpreting IR Spectra of Ester and Bromo-Substituted Indazoles

For researchers and professionals in drug development and medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise characterization of novel indaz...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise characterization of novel indazole derivatives is paramount, and Infrared (IR) spectroscopy remains a frontline technique for the rapid and non-destructive identification of key functional groups. This guide provides an in-depth comparison of the characteristic IR absorption bands for ester and bromo functionalities appended to the indazole ring system, supported by experimental data and established spectroscopic principles.

The Vibrational Landscape of Substituted Indazoles

The IR spectrum of a molecule is a unique fingerprint, revealing the vibrational frequencies of its constituent bonds. For a substituted indazole, the spectrum is a composite of vibrations from the bicyclic aromatic core and its appended functional groups. Understanding how these vibrations manifest and influence one another is key to accurate spectral interpretation.

The indazole ring itself, being an aromatic heterocyclic system, exhibits a series of characteristic absorptions. These include N-H stretching for unsubstituted indazoles, aromatic C-H stretching, and several C=C and C=N ring stretching vibrations. The substitution pattern on the benzene portion of the indazole and the nature of the substituents can subtly shift the positions of these bands.

Characteristic IR Absorption Bands: An Objective Comparison

The introduction of ester and bromo groups to the indazole scaffold imparts distinct and identifiable features in the IR spectrum. The following sections detail the expected absorption ranges for these groups and discuss the influence of the indazole ring.

Ester Group Vibrations

The ester functionality introduces two prominent vibrational signatures: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.

  • C=O Stretching: This is typically the most intense and readily identifiable band in the spectrum of an ester-containing compound. For esters conjugated with the aromatic indazole ring, the C=O stretching vibration is expected in the range of 1715-1730 cm⁻¹ [1]. This is a slightly lower frequency compared to saturated aliphatic esters (which absorb around 1735-1750 cm⁻¹) due to the resonance effect of the aromatic system, which slightly weakens the C=O double bond. Experimental data for N-substituted indazoles with ester-containing side chains show this C=O stretching band appearing in the range of 1731-1748 cm⁻¹ [2].

  • C-O Stretching: Esters also exhibit two distinct C-O stretching vibrations. These are typically strong bands found in the fingerprint region of the spectrum. One corresponds to the C-O bond between the carbonyl carbon and the oxygen, and the other to the O-alkyl or O-aryl bond. These bands are generally observed in the range of 1000-1300 cm⁻¹ [1]. For N-substituted indazole esters, these C-O stretching bands have been reported in the 1171-1212 cm⁻¹ region[2].

Bromo Group Vibrations

The presence of a bromine atom attached to the indazole ring is most reliably identified by its C-Br stretching vibration.

  • C-Br Stretching: The C-Br bond stretch is a low-energy vibration and therefore appears in the far-infrared or fingerprint region of the spectrum. For aromatic bromo compounds, this absorption is typically found in the range of 515-690 cm⁻¹ [3]. Due to the variability of absorptions in the fingerprint region, the assignment of the C-Br stretch should be made with care, considering the overall spectral pattern.

The following table summarizes the key IR absorption bands for ester and bromo groups in the context of an indazole core.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Ester (Aromatic) C=O Stretch1715 - 1748[1][2]Strong, SharpConjugation with the indazole ring lowers the frequency compared to aliphatic esters.
C-O Stretch1000 - 1300[1]StrongOften appears as two distinct bands. For N-substituted indazole esters, observed at 1171-1212 cm⁻¹[2].
Bromo (Aromatic) C-Br Stretch515 - 690[3]Medium to StrongLocated in the fingerprint region, which can be complex.
Indazole Core N-H Stretch (unsubstituted)3100 - 3500Medium, BroadAbsent in N-substituted indazoles.
C-H Stretch (Aromatic)3000 - 3100Weak to MediumCharacteristic of the aromatic ring.
C=C/C=N Stretch (Ring)1450 - 1620Medium to WeakA series of bands indicating the aromatic nature of the indazole ring.

Experimental Protocol: Obtaining High-Quality IR Spectra of Indazole Derivatives

To ensure accurate and reproducible IR data, a standardized experimental protocol is crucial. For solid indazole derivatives, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation and high-quality results.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues from previous measurements.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O) and will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid indazole derivative powder directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact will result in a weak and noisy spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software's peak-picking tools to identify the wavenumbers of the key absorption bands.

    • Correlate the observed bands with the expected frequencies for the indazole core and the ester and bromo functional groups as detailed in the table above.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the characterization of ester and bromo-substituted indazoles using IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_report Interpretation & Reporting start Start with synthesized Indazole Derivative clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) apply_sample->acquire_spectrum process_spectrum Process Spectrum (Background Correction) acquire_spectrum->process_spectrum peak_pick Identify Peak Wavenumbers process_spectrum->peak_pick correlate Correlate Bands with Functional Groups peak_pick->correlate confirm_structure Confirm Presence of Ester & Bromo Groups correlate->confirm_structure end Final Structural Characterization Report confirm_structure->end

Caption: Workflow for IR Spectroscopic Analysis of Substituted Indazoles.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of novel indazole derivatives. The characteristic absorption bands of ester and bromo functional groups, when considered in conjunction with the vibrations of the indazole core, provide a robust method for confirming the successful synthesis and purity of these important compounds. By following a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently characterize their molecules and advance their drug discovery and development programs.

References

  • This is a placeholder for a real reference that would be cited in a full scientific guide.
  • This is a placeholder for a real reference that would be cited in a full scientific guide.
  • Pessanha, M., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(4), 2462-2481. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

Topic: Personal Protective Equipment for Handling Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate Executive Summary & Chemical Profile Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (CAS: 1638772-21-0) is a halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

Executive Summary & Chemical Profile

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (CAS: 1638772-21-0) is a halogenated indazole ester intermediate used primarily in the synthesis of bioactive pharmaceutical compounds.[1] While specific toxicological data for this exact isomer is often extrapolated from structural analogs, it must be handled as a Hazardous Irritant and Potential Sensitizer .[1]

Effective safety relies not just on wearing gear, but on understanding the interaction between the chemical, the solvent system, and the barrier material.[1] This guide prioritizes a "Defense-in-Depth" strategy: Engineering controls first, followed by specific, validated PPE choices.

Hazard Profile (GHS Classification)
Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1][2]
Skin Irritation 2H315Causes skin irritation.[1][3]
Eye Irritation 2AH319Causes serious eye irritation.[1]
STOT - SE 3H335May cause respiratory irritation (Dust/Vapor).[1]

PPE Selection Matrix: The "Why" Behind the Gear

Do not default to generic "lab safety" rules. Use this matrix to select equipment based on the specific phase of your experiment.

A. Hand Protection (Gloves)
  • The Logic: As a solid, the compound poses a particulate risk. Once dissolved, the solvent dictates glove breakthrough time.[1]

  • Recommendation: Nitrile (Minimum 4-5 mil) is the standard.[1] Latex is prohibited due to poor chemical resistance against common organic synthesis solvents and high allergen risk.[1]

Operation PhaseGlove TypeMaterial ThicknessRationale
Weighing (Solid) Disposable Nitrile4-5 mil (0.10-0.12 mm)Sufficient barrier against dust; maintains dexterity for spatula manipulation.[1]
Synthesis (In Solution) Double Gloving (Nitrile)Inner: 4 milOuter: 5-8 milSolvent Permeation: If using DCM (Dichloromethane), change outer gloves immediately upon splash (Breakthrough < 2 mins).[1] If using DMF/DMSO, standard nitrile offers >30 mins protection.[1]
Spill Cleanup Laminate Film (Silver Shield®)> 2.7 milRequired for gross contamination or prolonged contact during cleanup.[1]
B. Eye & Face Protection[1][2][3][4][5][6]
  • The Logic: Indazole esters can crystallize on the cornea if dust enters the eye, causing mechanical abrasion and chemical burns.[1]

  • Standard: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are superior to safety glasses because they seal against airborne dust and multi-directional splashes.[1]

  • Face Shield: Required only when handling volumes >1 L or during exothermic additions where splash risk is elevated.[1]

C. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (PPE): If hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA).[1] Note: Fit testing is mandatory per OSHA 1910.134.

D. Body Protection
  • Lab Coat: 100% Cotton or Flame-Resistant (Nomex) if working with flammables.[1] Avoid synthetic blends (polyester) which can melt into skin during a fire.[1]

  • Clothing: Long pants (no leggings/synthetics) and closed-toe leather/composite shoes.[1]

Operational Protocols

Workflow 1: Safe Weighing & Transfer
  • Context: The highest risk of inhalation exposure occurs when the solid is manipulated outside of a sealed vessel.[1]

  • Preparation: Place the balance inside the fume hood.[1] If vibration is an issue and the balance must be outside, use a Powder Containment Hood or a static-free transfer box.[1]

  • Static Control: Indazole esters are often fluffy, electrostatic solids.[1] Use an anti-static gun or ionizer bar to prevent "flying powder."[1]

  • Transfer: Use a disposable weighing boat. Do not use weighing paper, as the crease can trap crystals, leading to aerosolization when flattened.[1]

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) while wearing gloves.[1] Dispose of the wipe as hazardous solid waste.[1]

Workflow 2: Reaction Setup
  • Double Glove: Don a second pair of nitrile gloves (different color if possible to visualize tears).[1]

  • Vessel Selection: Use standard ground-glass joints (14/20 or 24/40).[1] Secure all septa with copper wire or Parafilm to prevent over-pressurization blowouts.[1]

  • Solvent Addition: Add solvent via syringe or addition funnel to a closed system to minimize vapor escape.[1]

Visualizing the Safety Logic

Diagram 1: PPE Decision Tree

This logic flow ensures you select the correct barrier based on the physical state of the chemical.[1]

PPE_Selection Start Start: Handling Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Identify Solvent Type Liquid->SolventType LowDust Low Dust (Weighing) DustRisk->LowDust HighDust High Dust (Grinding/Milling) DustRisk->HighDust Aggressive Aggressive (DCM, Chloroform) SolventType->Aggressive Standard Standard (MeOH, EtOAc, DMF) SolventType->Standard PPE_Solid_Std PPE: Nitrile Gloves (4mil) Safety Glasses Fume Hood LowDust->PPE_Solid_Std PPE_Solid_High PPE: Nitrile Gloves Splash Goggles N95 (if outside hood) HighDust->PPE_Solid_High PPE_Liq_Aggr PPE: Silver Shield Laminate OR Double Nitrile (Change <2 min) Splash Goggles Aggressive->PPE_Liq_Aggr PPE_Liq_Std PPE: Double Nitrile Gloves Safety Glasses Lab Coat Standard->PPE_Liq_Std

Caption: Decision logic for selecting PPE based on physical state and solvent compatibility.

Emergency Response & Decontamination

Accidental Release Measures
  • Minor Spill (Solid < 5g):

    • Isolate: Alert nearby personnel.

    • PPE: Don splash goggles and double nitrile gloves.[1]

    • Clean: Wet a paper towel with a compatible solvent (e.g., Ethanol) to dampen the powder (preventing dust).[1] Wipe inward from the spill edge.[1]

    • Disposal: Place wipes in a dedicated "Solid Hazardous Waste" bag.

  • Major Spill (Solution > 100mL):

    • Evacuate: Leave the immediate area if vapors are strong.[1]

    • Ventilate: Ensure Fume Hood "Emergency Purge" is active if available.

    • Absorb: Use a Universal Spill Kit (vermiculite or polypropylene pads).[1] Do not use paper towels for halogenated solvents as they may degrade or react.[1]

First Aid (Self-Validating Protocol)
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1][2][4] Validation: Hold eyelids open with thumb and forefinger; ensure water flows from nose-side outward to avoid washing chemicals into the other eye.[1]

  • Skin Contact: Remove contaminated clothing immediately.[1][5] Wash with soap and water (do not use alcohol, as it increases skin permeability).[1]

Waste Disposal

Disposal must comply with RCRA (Resource Conservation and Recovery Act) standards.[1]

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (Irritant)"
Liquid Waste Halogenated Organic"Halogenated Waste" (if dissolved in DCM/CHCl3) or "Non-Halogenated" (if in MeOH/EtOAc).[1]
Sharps Biohazard/SharpsContaminated needles/glass must go into a puncture-proof container.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] United States Department of Labor. [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1] [Link]

  • PubChem. (2024).[1] Compound Summary: Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (CAS 1638772-21-0).[1][6] National Library of Medicine.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate
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Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate
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